molecular formula C22H21FO4 B1666018 D942 CAS No. 849727-81-7

D942

Katalognummer: B1666018
CAS-Nummer: 849727-81-7
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: MPLLLQUZNJSVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AMPK (AMP-activated protein kinase) is a central regulator of cellular energy homeostasis, functioning as a master metabolic sensor that coordinates pathways to balance nutrient supply with energy demand . This heterotrimeric enzyme complex consists of a catalytic α-subunit and regulatory β- and γ-subunits, and is activated by conditions that deplete cellular ATP, such as nutrient starvation, hypoxia, and exposure to toxins that inhibit the mitochondrial respiratory chain . Our high-purity AMPK Activator is a critical research tool for investigating metabolic signaling pathways. Activation of AMPK promotes catabolic processes like glucose uptake and fatty acid oxidation to generate ATP, while inhibiting ATP-consuming anabolic processes such as lipogenesis and cholesterol synthesis . In research contexts, AMPK activators have demonstrated significant potential for studying type 2 diabetes and metabolic syndrome by improving insulin sensitivity and reducing hepatic glucose production . Furthermore, AMPK activation plays a complex role in cancer biology, influencing cell cycle progression by regulating key substrates like mTORC1, p53, and p27 kip1 . AMPK also serves as a crucial regulator of autophagy, a lysosome-dependent catabolic process, by directly phosphorylating initiation regulators such as ULK1 . Researchers are increasingly utilizing AMPK activators to explore neuroinflammation, oxidative stress, and aging-related processes, given that AMPK activity decreases with age . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLLQUZNJSVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587888
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849727-81-7
Record name 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular intricate mechanism of D942: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of D942, a furancarboxylic acid derivative. The information is tailored for researchers, scientists, and professionals in drug development, presenting a detailed examination of its molecular targets and downstream signaling effects.

Core Mechanism: Indirect Activation of AMPK via NQO1 Inhibition

This compound functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The primary molecular target of this compound is NAD(P)H dehydrogenase [quinone] 1 (NQO1), a cytosolic flavoprotein that plays a role in detoxification and antioxidant defense. This compound directly inhibits the enzymatic activity of NQO1, which is a component of mitochondrial complex I.[1] This inhibitory action is the initiating event in the signaling cascade that leads to the activation of AMPK.

Signaling Pathway

The inhibition of NQO1 by this compound disrupts cellular redox balance, leading to an increase in the AMP/ATP ratio. This shift in the cellular energy state is sensed by AMPK, which becomes activated through phosphorylation. The activated AMPK then proceeds to phosphorylate a multitude of downstream targets, orchestrating a cellular response to restore energy balance.

D942_Mechanism This compound This compound NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 Inhibits AMPK AMPK NQO1->AMPK Indirectly Activates CellularResponse Cellular Response (e.g., Increased Desiccation Tolerance) AMPK->CellularResponse Mediates Experimental_Workflow cluster_Desiccation_Assay Desiccation Tolerance Assay cluster_Proteomics Proteomic Analysis DA_Start Start DA_Treat This compound Treatment DA_Start->DA_Treat DA_Desiccate Desiccation DA_Treat->DA_Desiccate DA_Rehydrate Rehydration DA_Desiccate->DA_Rehydrate DA_Assess Assess Survival DA_Rehydrate->DA_Assess DA_End End DA_Assess->DA_End P_Start Start P_Treat This compound Treatment P_Start->P_Treat P_Extract Protein Extraction P_Treat->P_Extract P_Separate Separation (2-DE or LC-MS/MS) P_Extract->P_Separate P_Identify Protein Identification (Mass Spectrometry) P_Separate->P_Identify P_End End P_Identify->P_End

References

D942: A Technical Guide to an Indirect AMPK Activator via Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D942 is a cell-permeable small molecule recognized as a potent, indirect activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its mechanism of action involves the partial inhibition of mitochondrial respiratory chain Complex I, leading to a shift in the cellular adenylate charge. This disruption in mitochondrial function increases the intracellular AMP:ATP ratio, which serves as the primary signal for the allosteric activation and LKB1-mediated phosphorylation of AMPK at Threonine-172. Activated AMPK proceeds to modulate a wide array of downstream metabolic pathways, including the inhibition of anabolic processes like protein and lipid synthesis, and the stimulation of catabolic, ATP-generating pathways. This compound has been demonstrated to inhibit the proliferation of multiple myeloma cells and reduce blood glucose levels in animal models of diabetes. This guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action.

Core Mechanism of Action

This compound functions as an indirect activator of AMPK. Unlike direct activators that bind to the AMPK complex itself, this compound's primary target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Mechanism Steps:

  • Inhibition of Mitochondrial Complex I: this compound partially inhibits the enzymatic activity of Complex I.[1]

  • Disruption of Oxidative Phosphorylation: This inhibition curtails the flow of electrons through the respiratory chain, reducing the rate of oxidative phosphorylation.

  • Alteration of Cellular Energy Status: The reduced efficiency of ATP synthesis leads to a decrease in cellular ATP levels and a corresponding increase in AMP and ADP levels.

  • Increased AMP:ATP Ratio: The resulting increase in the cellular AMP:ATP ratio is the critical activating signal for AMPK.[2]

  • AMPK Activation: Elevated AMP levels trigger a three-pronged activation mechanism:

    • Allosteric activation of the AMPK complex upon AMP binding to the regulatory γ-subunit.

    • Promotion of activating phosphorylation at Thr172 on the catalytic α-subunit by the upstream kinase LKB1.[3]

    • Inhibition of dephosphorylation of Thr172 by protein phosphatases.[3]

This cascade of events firmly categorizes this compound as an upstream, indirect AMPK activator, functionally similar to other mitochondrial inhibitors like metformin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of this compound from published studies.

ParameterValueExperimental SystemSource(s)
EC₅₀ (Glucose Uptake) 11.7 µML6 Myocytes[1]
Effective Concentration (Growth Inhibition) 50 µMMultiple Myeloma Cell Lines[1]
In Vivo Efficacy 30-100 mg/kg (oral)Zucker Diabetic Fatty Rats[1]

Note: A specific IC₅₀ value for the inhibition of mitochondrial complex I by this compound is not currently available in the public literature.

Key Signaling Pathways

The activation of AMPK by this compound initiates a signaling cascade that affects major downstream pathways controlling cell growth, proliferation, and metabolism.

This compound-AMPK Activation Pathway

This pathway illustrates the primary mechanism of this compound action, from mitochondrial inhibition to AMPK activation.

G cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound ComplexI Complex I This compound->ComplexI Inhibits ATP_prod ATP Production ComplexI->ATP_prod Reduces AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_prod->AMP_ATP_Ratio AMPK AMPK (inactive) AMP_ATP_Ratio->AMPK LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) pAMPK p-AMPK (active) AMPK->pAMPK Activation Downstream Targets Downstream Targets pAMPK->Downstream Targets

Caption: this compound inhibits Complex I, increasing the AMP:ATP ratio and promoting LKB1-mediated AMPK activation.

Downstream Effects on mTOR and ERK Signaling

Activated AMPK, a master metabolic regulator, proceeds to inhibit key anabolic signaling pathways, including the mTOR and ERK pathways, which are critical for cell growth and proliferation.[1][4]

G cluster_mTOR mTOR Pathway cluster_ERK ERK Pathway pAMPK p-AMPK (active) mTOR mTOR pAMPK->mTOR Inhibits ERK ERK pAMPK->ERK Inhibits P70S6K P70S6K mTOR->P70S6K Activates Protein_Synth Protein Synthesis P70S6K->Protein_Synth Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Activated AMPK inhibits both mTOR and ERK pathways, leading to reduced protein synthesis and proliferation.

Experimental Protocols

Detailed experimental protocols from the primary literature characterizing this compound are not publicly available. Therefore, this section provides generalized, representative protocols for the key assays used to evaluate the mechanism and efficacy of an indirect AMPK activator like this compound.

Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cancer cell lines.

  • Cell Seeding: Plate multiple myeloma cells (e.g., U266, OPM-2, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at a density of 2 x 10⁵ cells/mL.

  • Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (medium with an equivalent concentration of DMSO).

  • Incubation Period: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC, diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.[5]

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Measurement of Cellular AMP:ATP Ratio

This protocol outlines a general method for quantifying adenine (B156593) nucleotides.

  • Cell Treatment: Culture and treat cells with this compound or vehicle as described previously.

  • Nucleotide Extraction: Rapidly wash cells with ice-cold PBS and extract nucleotides by adding 0.6 M perchloric acid. Scrape the cells and collect the extract.

  • Neutralization: Neutralize the extracts with potassium carbonate.

  • HPLC Analysis: Analyze the neutralized extracts using a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column to separate ATP, ADP, and AMP.

  • Quantification: Quantify the nucleotide peaks by integrating the area under the curve and comparing them to known standards. Calculate the AMP:ATP ratio for each sample.[6]

Experimental Workflow Visualization

G cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_endpoints Data Endpoints seed Seed Myeloma Cells (96-well or 10cm dish) treat Treat with this compound (various concentrations) seed->treat viability Cell Viability (WST-1 Assay) treat->viability western Protein Analysis (Western Blot) treat->western ratio Metabolite Analysis (HPLC for AMP:ATP) treat->ratio endpoint_via Growth Inhibition Curve viability->endpoint_via endpoint_wb p-AMPK / Total AMPK p-ACC / Total ACC western->endpoint_wb endpoint_ratio Fold Change in AMP:ATP Ratio ratio->endpoint_ratio

References

In-Depth Technical Guide to the Furancarboxylic Acid Derivative D942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a notable furancarboxylic acid derivative recognized for its role as an indirect activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically identified as 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid. Its structure is characterized by a central furan (B31954) ring substituted with a carboxylic acid group and a propylphenyl group, which in turn is linked to a fluorophenylethoxy moiety.

PropertyValue
Formal Name 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid
CAS Number 849727-81-7
Molecular Formula C₂₂H₂₁FO₄
Molecular Weight 368.4 g/mol

Biological Activity and Mechanism of Action

This compound functions as an indirect activator of AMPK. Its mechanism of action is believed to involve the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).[1] This inhibition leads to an increase in the cellular AMP/ATP ratio, which is a primary trigger for AMPK activation.

Activated AMPK plays a central role in regulating cellular metabolism by phosphorylating a variety of downstream targets. This leads to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

ParameterValueCell Line/SystemReference
AMPK Activation (EC₅₀) 11.7 μM[2]
Multiple Myeloma Cell Growth Inhibition Effective at 50 μMMultiple Myeloma Cells[2]

Further research is required to determine the specific IC₅₀ values for NQO1 and mitochondrial complex I inhibition, as well as a more precise IC₅₀ value for its anti-myeloma activity.

Signaling Pathway

The signaling cascade initiated by this compound begins with the inhibition of mitochondrial complex I and NQO1. This disruption of the electron transport chain elevates the intracellular AMP to ATP ratio. The increased AMP levels allosterically activate AMPK, which then phosphorylates downstream targets to restore energy balance.

D942_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits NQO1 NQO1 This compound->NQO1 Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio NQO1->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Metabolic Regulation AMPK->Downstream

This compound signaling pathway leading to AMPK activation.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of this compound.

AMPK Activation Assay

A common method to assess AMPK activation is to measure the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

AMPK_Activation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Analysis Cell_Culture Culture cells to 80% confluency Treatment Treat with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and quantify protein Incubation->Lysis Western_Blot Perform Western Blot for p-ACC and Total ACC Lysis->Western_Blot Analysis Analyze band intensity to determine activation Western_Blot->Analysis

Workflow for determining AMPK activation by this compound.
  • Cell Culture: Plate cells (e.g., HeLa, C2C12) in appropriate growth medium and culture until they reach approximately 80% confluency.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC, followed by appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. The ratio of phosphorylated ACC to total ACC indicates the level of AMPK activation.

Multiple Myeloma Cell Growth Inhibition Assay

The anti-proliferative effect of this compound on multiple myeloma cells can be assessed using a standard MTT or similar viability assay.

  • Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI 8226) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Reagent: Add a viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data on a dose-response curve.

NQO1 Inhibition Assay

The inhibitory activity of this compound against NQO1 can be determined using a colorimetric assay that measures the reduction of a substrate.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NQO1 enzyme, a substrate (e.g., menadione), and a reducing agent (e.g., NADPH).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation: Initiate the reaction by adding a colorimetric reagent (e.g., cytochrome c).

  • Measurement: Monitor the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

Mitochondrial Complex I Inhibition Assay

The effect of this compound on mitochondrial complex I activity can be measured by monitoring the oxidation of NADH.

  • Mitochondrial Isolation: Isolate mitochondria from a suitable cell line or tissue.

  • Reaction Buffer: Prepare a reaction buffer containing the isolated mitochondria, a substrate for complex I (e.g., glutamate (B1630785) and malate), and a detergent to permeabilize the mitochondrial membrane.

  • Inhibitor Incubation: Incubate the mitochondria with different concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding NADH.

  • Measurement: Measure the decrease in absorbance at 340 nm as NADH is oxidized.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ value for this compound.

Conclusion

This compound is a furancarboxylic acid derivative with potential as a pharmacological tool for studying AMPK signaling and as a lead compound for the development of therapeutics targeting metabolic disorders and cancer. Its mechanism of action through the indirect activation of AMPK via inhibition of mitochondrial complex I and NQO1 provides a clear rationale for its observed biological effects. Further investigation is warranted to fully elucidate its synthetic pathway, detailed pharmacological profile, and therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies on this promising compound.

References

The Effects of D942 on Tardigrade Anhydrobiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the furancarboxylic acid derivative, D942, and its significant impact on the anhydrobiosis of the tardigrade Hypsibius exemplaris. This document synthesizes the available scientific findings, offering a comprehensive overview of the compound's effects, the molecular mechanisms at play, and detailed experimental protocols for further research and development.

Executive Summary

The tardigrade, or water bear, is a microorganism renowned for its ability to enter a state of suspended animation known as anhydrobiosis to survive extreme desiccation. The compound this compound has been identified as a chemical agent capable of enhancing this remarkable survival capability. Pre-treatment with this compound enables the tardigrade Hypsibius exemplaris to withstand severe desiccation without the typical need for a preconditioning period of high humidity.[1][2][3][4] This finding opens new avenues for research into the molecular underpinnings of anhydrobiosis and holds potential for applications in biotechnology and drug development, particularly in the stabilization of biological materials.

The mechanism of this compound's action is thought to be linked to the induction of an oxidative stress response.[1][2][3][4] Proteomic analyses have revealed that this compound treatment upregulates specific proteins associated with mitigating oxidative damage, while downregulating a key signaling protein.[1][2][3][4] This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings on the effects of this compound on the desiccation tolerance and proteome of Hypsibius exemplaris.

Table 2.1: Survival Rates of Hypsibius exemplaris After Desiccation
Treatment GroupDesiccation Condition (Relative Humidity)Treatment DurationSurvival Rate (%)
1% DMSO (Control)50% RH for 2 days24 hoursLow
1 mM this compound50% RH for 2 days24 hoursSignificantly Increased
1% DMSO (Control)10% RH for 2 days24 hoursLow
1 mM this compound10% RH for 2 days24 hoursPartially Acquired Tolerance
1 mM this compound50% RH for 2 days5 hoursIncreased
1 mM this compound50% RH for 2 days10 hoursIncreased
1 mM this compound50% RH for 2 days24 hoursMaximally Increased

Note: The survival rates are described qualitatively based on the available literature. Precise percentages were not available in the public domain.

Table 2.2: Proteomic Changes in Hypsibius exemplaris Treated with this compound

A comprehensive proteomic analysis identified 1529 proteins, with four proteins showing significant changes in expression levels following this compound treatment under strict criteria.[1]

ProteinRegulationFold ChangePutative Function
Glutathione S-transferaseUpregulated> 2-foldResponse to oxidative stress
Pirin-like proteinUpregulated> 2-foldResponse to oxidative stress
Serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoformDownregulated> 2-foldSignal transduction
Uncharacterized proteinDownregulated> 2-foldUnknown

Note: The fold changes are greater than two-fold as per the strict criteria mentioned in the source study.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and tardigrade anhydrobiosis, based on the primary research.

Tardigrade Culture
  • Species: Hypsibius exemplaris

  • Culture Medium: Mineral water (e.g., Volvic)

  • Food Source: Algae (e.g., Chlorella vulgaris)

  • Culture Conditions: Tardigrades are maintained in Petri dishes containing the culture medium and a food source. Cultures are kept at a constant temperature, typically around 22°C, with a 12-hour light/dark cycle to promote algal growth. The medium is refreshed periodically.

This compound Treatment Protocol
  • Preparation of this compound Solution:

    • Dissolve this compound (a furancarboxylic acid derivative) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Dilute the stock solution in mineral water to a final concentration of 1 mM this compound and 1% DMSO.

    • Prepare a control solution of 1% DMSO in mineral water.

  • Tardigrade Incubation:

    • Collect active, adult tardigrades from the culture.

    • Wash the tardigrades in fresh mineral water to remove debris and algae.

    • Place approximately 10-20 tardigrades in a small volume of the 1 mM this compound solution or the control solution.

    • Incubate the tardigrades for 5 to 24 hours at 22°C.

Anhydrobiosis Induction and Survival Assay
  • Desiccation:

    • After incubation, place the tardigrades onto a filter paper (e.g., nylon mesh).

    • Transfer the filter paper to a sealed chamber with a controlled relative humidity (RH).

      • For 50% RH, use a saturated solution of magnesium nitrate.

      • For lower RH, other desiccants can be used.

    • Maintain the tardigrades in the desiccated state for a specified period (e.g., 48 hours).

  • Rehydration and Survival Assessment:

    • After the desiccation period, remove the filter paper from the chamber.

    • Rehydrate the tardigrades by adding a few drops of mineral water.

    • Allow the tardigrades to rehydrate for at least one hour.

    • Assess survival by observing movement. Tardigrades that exhibit any movement, either spontaneously or in response to a gentle touch with a fine probe, are considered survivors.

    • Calculate the survival rate as the percentage of surviving tardigrades out of the total number of tardigrades in the experiment.

Proteomic Analysis
  • Sample Collection:

    • Treat a large population of tardigrades with 1 mM this compound or 1% DMSO (control) for 24 hours.

    • Collect the tardigrades and wash them thoroughly to remove any residual chemicals.

    • Flash-freeze the tardigrade pellets in liquid nitrogen and store at -80°C.

  • Protein Extraction and Analysis:

    • Lyse the tardigrade cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration in the lysate.

    • Perform protein digestion (e.g., with trypsin).

    • Analyze the resulting peptides using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a relevant protein database and bioinformatics software.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Proposed Signaling Pathway of this compound in Tardigrade Anhydrobiosis

D942_Pathway This compound This compound (Furancarboxylic acid derivative) UnknownTarget Unknown Tardigrade Target(s) This compound->UnknownTarget Acts on OxidativeStressResponse Induction of Oxidative Stress Response UnknownTarget->OxidativeStressResponse PP2A Serine/threonine-protein phosphatase 2A (PP2A) (Downregulated) UnknownTarget->PP2A GST Glutathione S-transferase (Upregulated) OxidativeStressResponse->GST Pirin Pirin-like protein (Upregulated) OxidativeStressResponse->Pirin Anhydrobiosis Enhanced Anhydrobiosis (Desiccation Tolerance) GST->Anhydrobiosis Pirin->Anhydrobiosis PP2A->Anhydrobiosis Modulates

Caption: Proposed signaling cascade initiated by this compound treatment in H. exemplaris.

Experimental Workflow for Assessing this compound's Effect on Anhydrobiosis

D942_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_desiccation Desiccation & Rehydration cluster_analysis Analysis Culture Tardigrade Culture (Hypsibius exemplaris) Incubate_this compound Incubate Tardigrades with this compound (5-24h) Culture->Incubate_this compound Incubate_Control Incubate Tardigrades with Control (24h) Culture->Incubate_Control D942_prep Prepare 1 mM this compound in 1% DMSO D942_prep->Incubate_this compound Control_prep Prepare 1% DMSO (Control) Control_prep->Incubate_Control Desiccate Desiccate at Controlled RH (e.g., 50% for 48h) Incubate_this compound->Desiccate Proteomics Proteomic Analysis (LC-MS/MS) Incubate_this compound->Proteomics Incubate_Control->Desiccate Rehydrate Rehydrate with Mineral Water (>1h) Desiccate->Rehydrate Survival Assess Survival Rate (% of mobile tardigrades) Rehydrate->Survival

Caption: Step-by-step workflow for evaluating the effects of this compound.

Conclusion and Future Directions

The discovery of this compound's ability to enhance desiccation tolerance in Hypsibius exemplaris represents a significant advancement in the study of anhydrobiosis. The proposed mechanism, involving the upregulation of oxidative stress response proteins, provides a valuable framework for further investigation. Future research should focus on identifying the direct molecular target(s) of this compound in tardigrades, which remains unknown. Elucidating the complete signaling pathway will provide a more comprehensive understanding of how tardigrades enter and survive anhydrobiosis.

For drug development professionals, the principles underlying this compound's mode of action could inspire novel strategies for the stabilization of pharmaceuticals, vaccines, and other biological materials at ambient temperatures. Further screening for compounds with similar or enhanced activity could yield valuable tools for a wide range of biotechnological applications.

References

An In-depth Technical Guide on the Primary Cellular Targets of D942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D942, a cell-permeable furancarboxylic acid derivative, has been identified as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide elucidates the primary cellular targets of this compound, detailing its mechanism of action which involves the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a member of the mitochondrial complex I. The subsequent indirect activation of AMPK triggers downstream signaling cascades influencing cellular stress responses. This document provides a comprehensive overview of the known molecular interactions of this compound, summarizes key experimental findings, and presents detailed protocols for relevant assays.

Introduction

This compound is a small molecule that has garnered interest for its role in modulating cellular metabolism and stress responses. Its primary mechanism of action is initiated by the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), an enzyme primarily localized in the cytosol and associated with mitochondrial complex I.[1] This inhibitory action leads to a cascade of events culminating in the indirect activation of AMP-activated protein kinase (AMPK). Understanding the molecular targets and pathways affected by this compound is crucial for its potential development as a therapeutic agent. This guide provides a technical deep-dive into the cellular machinery impacted by this compound.

Primary Cellular Targets

The interaction of this compound with its cellular targets can be categorized into direct and indirect effects.

  • Direct Target: NAD(P)H Dehydrogenase [quinone] 1 (NQO1) this compound directly binds to and inhibits the enzymatic activity of NQO1.[1] NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related compounds, playing a role in detoxification and antioxidant defense. By inhibiting NQO1, this compound disrupts this process, which is the primary event in its mechanism of action.

  • Primary Indirect Target: AMP-activated Protein Kinase (AMPK) The inhibition of NQO1 by this compound leads to the indirect activation of AMPK.[1] AMPK is a critical energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio. While the precise link between NQO1 inhibition and AMPK activation by this compound is not fully elucidated, it is hypothesized to involve alterations in cellular redox state or energy balance, which subsequently triggers AMPK phosphorylation and activation.

Quantitative Data Summary

CompoundDirect TargetEffect on Direct TargetPrimary Indirect TargetEffect on Indirect TargetDownstream Cellular Effects (in Hypsibius exemplaris)Reference
This compound NAD(P)H dehydrogenase [quinone] 1 (NQO1)InhibitionAMP-activated protein kinase (AMPK)ActivationUpregulation of putative glutathione (B108866) S-transferase and pirin-like protein; Downregulation of serine/threonine-protein phosphatase 2A (PP2A)[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The proposed signaling cascade initiated by this compound begins with the inhibition of NQO1, leading to the activation of AMPK and subsequent modulation of downstream proteins involved in the oxidative stress response.

D942_Signaling_Pathway cluster_cellular_location Cellular Environment This compound This compound NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 AMPK AMPK NQO1->AMPK Indirectly Activates StressResponse Oxidative Stress Response Proteins (e.g., GST, Pirin-like) AMPK->StressResponse PP2A PP2A AMPK->PP2A

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the cellular targets and downstream effects of a compound like this compound.

Experimental_Workflow start Start: Treat Organism/Cells with this compound (e.g., Hypsibius exemplaris) proteomics Proteomics Analysis (e.g., LC-MS/MS) start->proteomics data_analysis Data Analysis and Protein Identification proteomics->data_analysis target_validation Target Validation data_analysis->target_validation nq_assay NQO1 Inhibition Assay target_validation->nq_assay Direct Target ampk_assay AMPK Activation Assay target_validation->ampk_assay Indirect Target end End: Elucidate Mechanism nq_assay->end ampk_assay->end

Caption: Workflow for this compound target identification.

Experimental Protocols

NQO1 Inhibition Assay (Spectrophotometric)

This protocol is a general method to assess the inhibitory effect of this compound on NQO1 activity.

Materials:

  • Recombinant human NQO1 enzyme

  • This compound

  • Dicoumarol (positive control inhibitor)

  • NADPH

  • Menadione (B1676200) (substrate)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer to each well.

  • Add varying concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and a positive control inhibitor (dicoumarol).

  • Add recombinant NQO1 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of NADPH and menadione to each well.

  • Immediately measure the decrease in absorbance at 340 nm (for NADPH consumption) or the increase in absorbance at a wavelength specific for the reduced form of a secondary substrate like cytochrome c, at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition relative to the vehicle control and, if possible, calculate the IC50 value.

AMPK Activation Assay (Western Blot)

This protocol details the assessment of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cell line of interest (e.g., HeLa, C2C12)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, and an antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

Proteomics Analysis of Hypsibius exemplaris Treated with this compound

This protocol is based on the methodology used in the study of this compound's effect on tardigrades.[1]

Materials:

  • Hypsibius exemplaris culture

  • This compound (1 mM solution)

  • Dimethylsulfoxide (DMSO)

  • MQ water

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Chemical Treatment:

    • Transfer tardigrades into a 1 mM this compound solution with 1% DMSO.

    • As a control, use a 1% DMSO solution.

    • Incubate the tardigrades in the chemical solution for 24 hours at 18°C.

  • Sample Preparation:

    • Collect the treated and control tardigrades.

    • Prepare whole lysates of the tardigrades.

    • Perform reduced alkylation of the protein lysates by incubating with DTT at room temperature for 30 minutes.

    • Follow with a 30-minute incubation in the dark with iodoacetamide.

  • LC-MS/MS Analysis:

    • Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

    • Analyze the resulting peptide mixture using an LC-MS/MS system.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software.

    • Identify and quantify proteins by searching the data against a relevant protein database (e.g., a tardigrade-specific database).

    • Perform differential expression analysis to identify proteins that are up- or down-regulated in response to this compound treatment.

Conclusion

This compound presents a clear mechanism of action involving the direct inhibition of NQO1, leading to the indirect activation of the crucial energy sensor, AMPK. This, in turn, modulates downstream pathways related to cellular stress responses. While the full quantitative characterization of the this compound-NQO1 interaction requires further investigation, the existing data provides a solid foundation for future research and development. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists to further explore the cellular and molecular effects of this compound and similar compounds.

References

An In-depth Technical Guide to D942 (CAS 849727-81-7): An Indirect AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D942, a cell-permeable, indirect AMP-activated protein kinase (AMPK) activator and survivin inhibitor. This compound, also known as 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, holds potential for research in metabolic diseases and oncology.

Chemical and Physical Properties

PropertyValueReference
CAS Number 849727-81-7[1][2][3][4]
Alternate Names 5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid, this compound[1][3][4]
Molecular Formula C22H21FO4[1][2][3][4]
Molecular Weight 368.40 g/mol [1][2][4]
Purity >95%[1][4]
Appearance Crystalline solid[4]
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[4]

Mechanism of Action

This compound is an indirect activator of AMP-activated protein kinase (AMPK).[4] Its mechanism of action involves the inhibition of mitochondrial complex I, which leads to an increase in the intracellular AMP/ATP ratio. This elevated AMP level allosterically activates AMPK, a key cellular energy sensor.[2][4] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.

One of the significant downstream effects of AMPK activation by this compound is the downregulation of mTORC1 signaling.[4] This is achieved through the phosphorylation of raptor, a component of the mTORC1 complex.[4] Furthermore, this compound has been identified as a survivin inhibitor.[1]

D942_Mechanism_of_Action This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI inhibits Survivin Survivin This compound->Survivin inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio MitoComplexI->AMP_ATP_Ratio leads to AMPK AMPK AMP_ATP_Ratio->AMPK activates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits Downstream Downstream Metabolic Effects AMPK->Downstream

Caption: this compound indirectly activates AMPK by inhibiting mitochondrial complex I.

Biological Activity

This compound exhibits a range of biological activities stemming from its role as an AMPK activator.

Biological EffectCell Line/ModelConcentration/DoseResultReference
Glucose Uptake Enhancement L6 myocytesEC50 = 11.7 µMStimulates glucose uptake[2]
Blood Glucose Reduction Zucker diabetic rats30-100 mg/kg (oral)Decreases blood glucose concentrations[2][4]
Inhibition of Cell Growth Multiple myeloma cells50 µMInhibits cell growth[4]
mTORC1 Signaling Downregulation PC3 prostate cancer cellsNot specifiedInduces phosphorylation of raptor, reducing survivin expression[4]
Increased Desiccation Tolerance Hypsibius exemplaris (tardigrade)Not specifiedPre-treatment significantly improved desiccation tolerance[5]
Antiviral Activity Various cell linesNot specifiedInhibits endocytosis-mediated entry of human pathogenic viruses[6][7]

Experimental Protocols

Western Blot Analysis for MAP LC3β Expression

A study involving PC-3 whole cell lysates utilized Western blotting to demonstrate the upregulation of MAP LC3β expression following treatment with an AMPK activator.[1] While the specific protocol for this compound was not detailed, a general workflow can be inferred.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection PC3_cells PC-3 Cells Treatment Treatment (Untreated vs. This compound) PC3_cells->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-MAP LC3β) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: A general workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: PC-3 cells are cultured under standard conditions. One group of cells is treated with this compound, while a control group remains untreated.[1]

  • Lysis: Whole cell lysates are prepared from both treated and untreated cells using an appropriate lysis buffer.[1]

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for MAP LC3β, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The upregulation of MAP LC3β in the this compound-treated sample would be indicative of AMPK activation.[1]

Glucose Uptake Assay in L6 Myocytes

This compound has been shown to enhance glucose uptake in L6 myocytes.[2][4] A common method to assess this is a radioactive glucose uptake assay.

Methodology:

  • Cell Culture: L6 myotubes are differentiated from myoblasts in culture plates.

  • Treatment: Cells are pre-incubated with this compound at various concentrations.

  • Glucose Uptake: The assay is initiated by adding a solution containing radiolabeled glucose (e.g., 2-deoxy-[3H]glucose).

  • Washing: After a defined incubation period, the cells are washed with ice-cold buffer to remove extracellular radiolabeled glucose.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. An increase in radioactivity in this compound-treated cells compared to controls indicates enhanced glucose uptake.

Signaling Pathway

The primary signaling pathway affected by this compound is the AMPK pathway. By inhibiting mitochondrial complex I, this compound increases the cellular AMP:ATP ratio, which is the canonical activation signal for AMPK. Once activated, AMPK acts as a metabolic master switch.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI inhibits AMP_ATP ↑ AMP/ATP MitoComplexI->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK ACC_phos ↑ ACC Phosphorylation (Inhibits Fatty Acid Synthesis) AMPK->ACC_phos mTORC1_inhib ↓ mTORC1 Signaling (Inhibits Protein Synthesis) AMPK->mTORC1_inhib Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Autophagy ↑ Autophagy AMPK->Autophagy

Caption: The AMPK signaling cascade initiated by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of AMPK in various physiological and pathological processes. Its indirect mechanism of action through mitochondrial complex I inhibition provides a specific means to modulate this critical energy-sensing pathway. Further research into its effects on survivin and its potential therapeutic applications in metabolic disorders and cancer is warranted.

References

D942 Compound: A Technical Review of its Role in Cellular Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The D942 compound, a furancarboxylic acid derivative, has emerged as a significant modulator of cellular stress responses. Identified as an indirect activator of AMP-activated protein kinase (AMPK) and an inhibitor of NAD(P)H dehydrogenase [quinone] 1 (NQO1), this compound has demonstrated a notable biological effect in enhancing desiccation tolerance in the tardigrade Hypsibius exemplaris. This technical guide provides a comprehensive review of the existing literature on the this compound compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cellular biology, pharmacology, and drug development.

Introduction

The this compound compound is a small molecule characterized as a furancarboxylic acid derivative. Its primary known biological activities include the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), an enzyme involved in detoxification and redox cycling. The most well-documented effect of this compound is its ability to confer enhanced resistance to desiccation in the anhydrobiotic tardigrade, Hypsibius exemplaris. This observation has spurred interest in its mechanism of action and potential applications in modulating cellular resilience to environmental stressors.

Physicochemical Properties

While the exact chemical structure of the this compound compound is not widely published in readily accessible literature, it is described as a furancarboxylic acid derivative. One source lists a molecular weight of 368.40 g/mol for a compound referred to as "AMPK activator this compound".[1] Further investigation is required to definitively ascertain its complete structural and chemical properties.

Mechanism of Action and Signaling Pathways

The this compound compound exerts its biological effects through a multi-faceted mechanism primarily involving the modulation of key cellular signaling pathways related to stress response and metabolism.

Indirect Activation of AMPK

This compound acts as an indirect activator of AMPK.[2] Unlike direct activators that bind to the AMPK complex, indirect activators typically function by increasing the cellular AMP:ATP ratio, which is a primary signal for AMPK activation. The inhibition of mitochondrial complex I (NQO1) by this compound is a plausible mechanism for altering the cellular energy status and subsequently activating AMPK.

Inhibition of NQO1

This compound is also an inhibitor of NQO1, a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones and other electrophilic compounds. By inhibiting NQO1, this compound may influence cellular redox homeostasis and downstream signaling events.

Downstream Effects in Hypsibius exemplaris

In the tardigrade Hypsibius exemplaris, treatment with this compound leads to a series of molecular changes that culminate in increased desiccation tolerance. Proteomic analyses have revealed the following key alterations:

  • Upregulation of Oxidative Stress Response Proteins: this compound treatment results in the increased abundance of putative glutathione (B108866) S-transferase and pirin-like protein, both of which are associated with the cellular response to oxidative stress.

  • Downregulation of Serine/Threonine-Protein Phosphatase 2A (PP2A): The compound causes a decrease in the levels of the 65-kDa regulatory subunit A alpha isoform of PP2A. This is noteworthy as PP2A activity has been suggested to be a requisite for successful anhydrobiosis in this organism.

The interplay of these molecular events suggests that this compound pre-conditions the tardigrade to better withstand the stresses of desiccation.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of the this compound compound based on the available literature.

D942_Signaling_Pathway This compound This compound Compound Mito_Complex_I Mitochondrial Complex I (NQO1) This compound->Mito_Complex_I inhibits AMP_ATP_ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_ratio leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Oxidative_Stress_Response Oxidative Stress Response Proteins (GST, Pirin-like) AMPK->Oxidative_Stress_Response upregulates PP2A PP2A Downregulation AMPK->PP2A downregulates Desiccation_Tolerance Increased Desiccation Tolerance Oxidative_Stress_Response->Desiccation_Tolerance PP2A->Desiccation_Tolerance

Proposed signaling pathway of the this compound compound.

Quantitative Data

The available literature provides limited but important quantitative data regarding the effects of the this compound compound.

ParameterOrganism/SystemValue/EffectReference
Biological Effect Hypsibius exemplarisPre-treatment with this compound significantly improved desiccation tolerance.
Protein Upregulation Hypsibius exemplarisUpregulation of putative glutathione S-transferase and pirin-like protein upon this compound treatment. Specific fold-change values are not provided in the abstract.
Protein Downregulation Hypsibius exemplarisDownregulation of serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform upon this compound treatment. Specific fold-change values are not provided in the abstract.
Molecular Weight N/A368.40 g/mol for a compound identified as "AMPK activator this compound".[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While the full experimental details are likely contained within the primary research articles, this section outlines the general methodologies that would have been employed to study the effects of the this compound compound.

Tardigrade Culture and Treatment
  • Organism: Hypsibius exemplaris would be cultured under standard laboratory conditions.

  • Compound Administration: this compound would be dissolved in an appropriate solvent and added to the tardigrade culture medium at a specific concentration and for a defined duration prior to the induction of desiccation.

Desiccation Tolerance Assay
  • Induction of Anhydrobiosis: Following pre-treatment with this compound, tardigrades would be subjected to a controlled desiccation protocol.

  • Rehydration and Survival Assessment: After a set period of desiccation, the tardigrades would be rehydrated, and the survival rate would be quantified and compared to control groups.

Proteomic Analysis
  • Sample Preparation: Protein extracts would be prepared from both this compound-treated and control tardigrades.

  • Mass Spectrometry: The protein samples would be analyzed by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the relative abundance of proteins.

  • Data Analysis: Bioinformatic tools would be used to identify proteins that are significantly upregulated or downregulated in response to this compound treatment.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for investigating the effects of the this compound compound on tardigrade desiccation tolerance.

D942_Experimental_Workflow cluster_treatment Tardigrade Treatment cluster_assay Desiccation Tolerance Assay cluster_proteomics Proteomic Analysis Tardigrade_Culture Culture of Hypsibius exemplaris D942_Treatment Pre-treatment with This compound Compound Tardigrade_Culture->D942_Treatment Control_Group Control Group (Vehicle only) Tardigrade_Culture->Control_Group Desiccation Controlled Desiccation D942_Treatment->Desiccation Protein_Extraction Protein Extraction D942_Treatment->Protein_Extraction Control_Group->Desiccation Control_Group->Protein_Extraction Rehydration Rehydration Desiccation->Rehydration Survival_Assessment Quantification of Survival Rate Rehydration->Survival_Assessment Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Protein_Extraction->Mass_Spectrometry Data_Analysis Bioinformatic Analysis Mass_Spectrometry->Data_Analysis Data_Analysis->Survival_Assessment Correlate with Survival Data

Experimental workflow for studying the this compound compound.

Conclusion and Future Directions

The this compound compound represents a promising pharmacological tool for dissecting the molecular mechanisms of cellular stress tolerance. Its dual activity as an indirect AMPK activator and NQO1 inhibitor positions it at a critical nexus of metabolic and redox signaling. The initial findings in Hypsibius exemplaris provide a strong foundation for further research.

Future investigations should focus on:

  • Elucidating the precise chemical structure of this compound.

  • Determining its pharmacokinetic and pharmacodynamic properties in various model systems.

  • Conducting dose-response studies to establish effective concentrations and potential toxicity.

  • Exploring its effects in other models of cellular stress, such as ischemia-reperfusion injury and neurodegenerative diseases.

  • Investigating its potential as a lead compound for the development of novel therapeutics aimed at enhancing cellular resilience.

A more in-depth understanding of the this compound compound and its biological activities will undoubtedly contribute to the advancement of our knowledge in cellular physiology and may pave the way for new therapeutic strategies.

References

D942 and its Role in the Oxidative Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information available on the direct role of D942 in the oxidative stress response is currently limited to a single primary study. This guide provides a comprehensive overview of the existing research and extrapolates potential mechanisms based on the known functions of its molecular targets. Further research is required to fully elucidate the therapeutic potential of this compound.

Introduction to this compound

This compound is identified as a furancarboxylic acid derivative.[1] To date, its characterization in the context of oxidative stress is based on a study investigating desiccation tolerance in the anhydrobiotic tardigrade, Hypsibius exemplaris.[1] This research has positioned this compound as a molecule of interest for its potential to modulate cellular stress responses.

Core Mechanism of Action

The primary mechanism of this compound, as described in the available literature, involves the indirect activation of AMP-activated protein kinase (AMPK).[1] This is achieved through the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a component of the mitochondrial complex I.[1]

Signaling Pathway

The proposed signaling cascade initiated by this compound is detailed below. Inhibition of NQO1 by this compound is thought to alter the cellular energy state, leading to the activation of AMPK, a central regulator of metabolism and stress resistance. Activated AMPK then likely phosphorylates downstream targets that contribute to the observed physiological effects, including the upregulation of proteins involved in the oxidative stress response.

D942_Signaling_Pathway This compound This compound (Furancarboxylic Acid Derivative) NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 Inhibits AMPK AMPK Activation NQO1->AMPK Indirectly Activates Oxidative_Stress_Response Oxidative Stress Response Proteins (e.g., GST, Pirin-like protein) AMPK->Oxidative_Stress_Response Upregulates Desiccation_Tolerance Increased Desiccation Tolerance Oxidative_Stress_Response->Desiccation_Tolerance Contributes to

Proposed signaling pathway of this compound in the oxidative stress response.

Effects on Oxidative Stress Response Proteins

In the study on H. exemplaris, pre-treatment with this compound led to notable changes in the proteome, suggesting an enhanced response to oxidative stress.[1]

  • Upregulated Proteins:

    • Glutathione (B108866) S-transferase (GST): A family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotics and endogenous electrophiles. Upregulation of GST is a hallmark of an adaptive response to oxidative stress.

    • Pirin-like Protein: These proteins are implicated in various cellular processes, including the regulation of transcription and apoptosis, and are known to be associated with the response to oxidative stress.[1]

  • Downregulated Proteins:

    • Serine/threonine-protein phosphatase 2A (PP2A): This phosphatase is involved in the regulation of numerous signaling pathways. Its downregulation by this compound may be a key component of the cellular stress response.[1]

Quantitative Data

Due to the limited number of published studies specifically investigating this compound, a comprehensive table of quantitative data is not currently possible. The primary study on H. exemplaris demonstrated a significant improvement in desiccation tolerance with this compound pre-treatment, but specific quantitative metrics on markers of oxidative stress (e.g., levels of reactive oxygen species, lipid peroxidation) were not provided in the abstract.[1] Further research is necessary to generate such data.

Experimental Protocols

The following represents a generalized experimental workflow for characterizing the role of a compound like this compound in the oxidative stress response in a cell culture model. This is a representative protocol and not one that has been published specifically for this compound.

General Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Assessment of Oxidative Stress cluster_viability Cell Viability and Apoptosis Cell_Seeding Seed cells (e.g., HepG2, SH-SY5Y) in appropriate culture plates D942_Treatment Pre-treat cells with varying concentrations of this compound Cell_Seeding->D942_Treatment Oxidative_Stress_Induction Induce oxidative stress (e.g., with H2O2, rotenone) D942_Treatment->Oxidative_Stress_Induction ROS_Measurement Measure intracellular ROS levels (e.g., DCFDA assay) Oxidative_Stress_Induction->ROS_Measurement Lipid_Peroxidation Assess lipid peroxidation (e.g., MDA assay) Oxidative_Stress_Induction->Lipid_Peroxidation Antioxidant_Enzymes Measure activity of antioxidant enzymes (e.g., SOD, catalase, GPx) Oxidative_Stress_Induction->Antioxidant_Enzymes Western_Blot Analyze protein expression (e.g., Nrf2, HO-1, NQO1, p-AMPK) Oxidative_Stress_Induction->Western_Blot MTT_Assay Determine cell viability (MTT or WST-1 assay) Oxidative_Stress_Induction->MTT_Assay Apoptosis_Assay Quantify apoptosis (e.g., Annexin V/PI staining) Oxidative_Stress_Induction->Apoptosis_Assay

A generalized workflow for studying the effects of this compound on oxidative stress.
Detailed Methodologies (Representative)

  • Cell Culture and Treatment:

    • Cells (e.g., human hepatocytes, neuronal cells) are cultured in appropriate media and conditions.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are pre-treated with a range of concentrations of this compound for a specified period (e.g., 2-24 hours).

    • Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or rotenone (B1679576) for a defined duration.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which fluoresces upon oxidation by ROS.

    • Fluorescence intensity is measured using a microplate reader or flow cytometer.

  • Western Blot Analysis for Protein Expression:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., NQO1, phosphorylated AMPK, total AMPK, GST).

    • After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.

Broader Context and Future Directions

The classification of this compound as a furancarboxylic acid derivative is significant, as other compounds in this class have been investigated for their effects on oxidative stress. While the specific role of this compound is still emerging, the known functions of its targets, NQO1 and AMPK, provide a strong rationale for its potential as a modulator of cellular stress responses.

Future research should focus on:

  • Validating the mechanism of this compound in mammalian cell lines and animal models.

  • Quantifying the effects of this compound on a wide range of oxidative stress markers.

  • Investigating the therapeutic potential of this compound in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome.

  • Elucidating the full spectrum of downstream targets of the this compound-NQO1-AMPK signaling axis.

References

D942: A Potential Therapeutic Modulator of Cellular Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D942, a furancarboxylic acid derivative, has been identified as a potent modulator of cellular stress tolerance. This compound functions as an indirect activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of mammalian NAD(P)H dehydrogenase [quinone] 1 (NQO1), a key enzyme in mitochondrial complex I.[1] Research has demonstrated its significant potential in enhancing cellular resilience against environmental stressors, with initial studies focusing on its remarkable effects in the anhydrobiotic tardigrade, Hypsibius exemplaris.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, experimental protocols for its use, and its potential therapeutic applications in fields where enhancing cellular stress tolerance is a key objective.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism centered on the modulation of cellular energy sensing and stress response pathways. The primary known interactions are:

  • Inhibition of NQO1: this compound directly inhibits the activity of NAD(P)H dehydrogenase [quinone] 1 (NQO1) in mitochondrial complex I.

  • Indirect Activation of AMPK: Through its action on mitochondrial complex I, this compound indirectly activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

This initiation cascade leads to significant downstream alterations in the proteome, ultimately bolstering the cell's ability to withstand extreme environmental conditions.

Therapeutic Application in Cellular Desiccation Tolerance

The most well-documented application of this compound is in the enhancement of desiccation tolerance in the tardigrade Hypsibius exemplaris. Pre-treatment with this compound has been shown to significantly improve the survival rates of these organisms when subjected to severe dehydration.[1]

Quantitative Data on Desiccation Tolerance

The following table summarizes the key quantitative findings from desiccation tolerance assays performed on Hypsibius exemplaris with and without this compound pre-treatment.

Treatment GroupRelative HumidityDuration of DesiccationRecovery Rate (%)
Control (1% DMSO) 50%2 days~20%
This compound (1 mM) 50%2 days~80%
Control (1% DMSO) 10%2 days~0%
This compound (1 mM) 10%2 days~60%

Data extracted from Kondo et al., 2020, FEBS Open Bio.

Proteomic Response to this compound Treatment

Proteomic analysis of Hypsibius exemplaris treated with this compound revealed a significant remodeling of the cellular proteome, with 148 proteins being differentially regulated. Notably, the changes point towards an upregulation of oxidative stress response pathways and a downregulation of certain signaling components.

Key Differentially Regulated Proteins
ProteinRegulationKnown FunctionFold Changep-value
Putative Glutathione S-Transferase UpregulatedResponse to oxidative stressData not availableData not available
Pirin-like Protein UpregulatedAssociated with oxidative stress responseData not availableData not available
Serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoform DownregulatedCellular signaling, previously implicated as a requirement for anhydrobiosisData not availableData not available

While the specific fold changes and p-values for these individual proteins were not available in the reviewed literature, their differential regulation was identified as a key outcome of this compound treatment in Kondo et al., 2020, FEBS Open Bio.

Experimental Protocols

This compound Treatment of Hypsibius exemplaris

This protocol details the pre-treatment of tardigrades with this compound to induce desiccation tolerance.

Materials:

  • This compound (furancarboxylic acid derivative)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MQ water

  • Hypsibius exemplaris culture

  • Petri dishes

  • Micropipettes

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Prepare a 1 mM working solution of this compound by diluting the stock solution in MQ water. The final concentration of DMSO should be 1%.

  • Prepare a 1% DMSO solution in MQ water to serve as a control.

  • Transfer individual tardigrades with 3 µL of MQ water into 50 µL of the 1 mM this compound solution or the 1% DMSO control solution in a Petri dish.

  • Incubate the tardigrades in the chemical solution for 24 hours at 18°C.

Desiccation Tolerance Assay

This protocol describes the methodology to assess the survival of this compound-treated tardigrades following desiccation.

Materials:

  • This compound-treated and control tardigrades

  • Desiccator with controlled relative humidity (e.g., using saturated salt solutions or a humidity control chamber)

  • Hygrometer

  • MQ water

  • Microscope

Procedure:

  • Following the 24-hour incubation with this compound or control solution, wash the tardigrades thoroughly with MQ water.

  • Place the tardigrades in a desiccator at the desired relative humidity (e.g., 50% or 10%).

  • Maintain the desiccation conditions for a specified period (e.g., 2 days).

  • After desiccation, rehydrate the tardigrades by adding 200 µL of MQ water.

  • Allow a recovery period of 3 hours.

  • Observe the tardigrades under a microscope and count the number of recovered individuals (defined by movement and response to touch).

  • Calculate the recovery rate as (number of recovered tardigrades / total number of tardigrades) x 100.

Proteomic Analysis of this compound-Treated Tardigrades

This protocol provides an overview of the steps for analyzing protein expression changes in response to this compound.

Materials:

  • This compound-treated and control tardigrades

  • Lysis buffer (e.g., containing Tris-HCl, protease inhibitors)

  • Sonication device

  • Centrifuge

  • Protein quantification assay kit (e.g., BCA assay)

  • Mass spectrometer and associated reagents for proteomics (e.g., trypsin, reagents for liquid chromatography-mass spectrometry)

Procedure:

  • Collect approximately 1000 this compound-treated and 1000 control tardigrades.

  • Wash the tardigrades thoroughly to remove any residual treatment solution.

  • Homogenize the tardigrades in lysis buffer using sonication on ice.

  • Clarify the lysate by centrifugation to pellet cellular debris.

  • Quantify the protein concentration in the supernatant using a suitable protein assay.

  • Perform in-solution trypsin digestion of the protein extracts.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify proteins using a tardigrade protein database and appropriate bioinformatics software.

  • Perform statistical analysis to identify differentially expressed proteins between the this compound-treated and control groups.

Visualizations

Signaling Pathway of this compound Action

D942_Pathway This compound This compound NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 inhibition AMPK AMPK NQO1->AMPK indirect activation PP2A PP2A AMPK->PP2A downregulation OxidativeStressResponse Oxidative Stress Response Proteins (GST, Pirin-like) AMPK->OxidativeStressResponse upregulation DesiccationTolerance Increased Desiccation Tolerance PP2A->DesiccationTolerance inhibition of required element OxidativeStressResponse->DesiccationTolerance

Caption: Proposed signaling pathway of this compound in enhancing desiccation tolerance.

Experimental Workflow for this compound Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis TardigradeCulture Tardigrade Culture (Hypsibius exemplaris) Treatment This compound (1 mM) or Control (1% DMSO) 24 hours TardigradeCulture->Treatment Lysis Cell Lysis (Sonication) Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Protein ID & Quant) LCMS->DataAnalysis DifferentiallyExpressed Differentially Expressed Proteins DataAnalysis->DifferentiallyExpressed Identification of Differentially Expressed Proteins

Caption: Experimental workflow for proteomic analysis of this compound-treated tardigrades.

Future Directions and Potential Therapeutic Applications

The findings from the tardigrade model suggest that this compound could have broader therapeutic applications in conditions where cellular stress and oxidative damage play a significant role. Potential areas of investigation include:

  • Neurodegenerative Diseases: The upregulation of oxidative stress response proteins could be beneficial in diseases such as Alzheimer's and Parkinson's, where oxidative damage is a key pathological feature.

  • Ischemia-Reperfusion Injury: Enhancing cellular tolerance to stress could mitigate damage in tissues subjected to a temporary loss and subsequent restoration of blood flow, such as in stroke or myocardial infarction.

  • Cryopreservation: this compound could potentially be explored as an adjunct to cryoprotectants to improve the viability of cells and tissues after freezing and thawing.

  • Aging: Given the role of mitochondrial dysfunction and oxidative stress in the aging process, the mechanism of this compound could be relevant to promoting healthy aging.

Further research is required to validate these potential applications in mammalian models and to fully elucidate the downstream signaling pathways activated by this compound. The development of more specific analogs and a deeper understanding of its off-target effects will be crucial for its translation into clinical settings.

References

Methodological & Application

Application Notes and Protocols for Dissolving D942 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a furancarboxylic acid derivative identified as an indirect activator of AMP-activated protein kinase (AMPK). It exerts its effect by directly inhibiting NAD(P)H dehydrogenase [quinone] 1 (NQO1), a key enzyme in cellular redox regulation. The modulation of NQO1 activity by this compound makes it a valuable tool for studying various cellular processes, including metabolic regulation and oxidative stress responses. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro assays.

These application notes provide detailed protocols for the dissolution of this compound and its use in common in vitro assays, based on the known properties of furancarboxylic acid derivatives and other NQO1 inhibitors.

Data Presentation

Due to the limited publicly available data on the specific solubility of this compound, the following table summarizes the solubility of structurally related furancarboxylic acid derivatives in common laboratory solvents. This information serves as a guide for the preparation of this compound stock solutions.

SolventSolubility of 5-Hydroxymethyl-2-furancarboxylic AcidSolubility of a βARK1 Inhibitor (furancarboxylic acid derivative)Recommended for this compound Stock Solution
Dimethyl Sulfoxide (DMSO)10 mg/mL~30 mg/mLYes
Dimethyl Formamide (DMF)15 mg/mL~30 mg/mLYes
Ethanol100 mg/mLSlightly SolubleWith caution
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL~0.3 mg/mL (in a 1:2 DMSO:PBS solution)Not recommended for high concentration stocks

Note: It is highly recommended to perform a small-scale solubility test with this compound before preparing a large stock solution. The final concentration of organic solvents in cell culture medium should be kept low (typically ≤0.5% v/v) to minimize cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's product information. For the purpose of this protocol, a hypothetical molecular weight of 250 g/mol will be used.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 250 g/mol * 1 mL * (1 L / 1000 mL) = 2.5 mg

  • Weighing this compound:

    • Carefully weigh out 2.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional):

    • If sterile conditions are required for your assay, filter the this compound stock solution through a 0.22 µm syringe filter into a sterile tube.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: NQO1 Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on NQO1 activity in a cell-free system.

Materials:

  • Purified recombinant NQO1 enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.01% BSA)

  • NADH or NADPH

  • Menadione (NQO1 substrate)

  • Cytochrome c (electron acceptor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.

  • To each well of a 96-well plate, add:

    • Assay buffer

    • Purified NQO1 enzyme

    • This compound dilution (or vehicle control - DMSO)

  • Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding a mixture of NADH (or NADPH) and menadione.

  • Immediately add cytochrome c and measure the increase in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c is coupled to the oxidation of NADH/NADPH by NQO1.

  • Calculate the rate of reaction for each this compound concentration and the vehicle control.

  • Determine the IC50 value of this compound for NQO1 inhibition by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to evaluate the effect of this compound on the viability of a chosen cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known NQO1 expression)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Treat the cells by replacing the old medium with the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

D942_Signaling_Pathway This compound This compound NQO1 NQO1 (NAD(P)H Dehydrogenase [quinone] 1) This compound->NQO1 Inhibits AMPK AMPK (AMP-activated protein kinase) NQO1->AMPK Indirectly Activates Cellular_Processes Downstream Cellular Processes (e.g., Metabolism, Oxidative Stress Response) AMPK->Cellular_Processes Regulates

Caption: Proposed signaling pathway of this compound.

D942_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Use in In Vitro Assay Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 3. Vortex to Mix Dissolve->Vortex Filter 4. Sterile Filter (Optional) Vortex->Filter Aliquot 5. Aliquot Filter->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Dilute 7. Dilute in Culture Medium Store->Dilute Treat 8. Treat Cells Dilute->Treat

Caption: Workflow for this compound stock solution preparation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a cell-permeable furancarboxylic acid derivative that functions as an indirect activator of AMP-activated protein kinase (AMPK). Its mechanism of action involves the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a cytosolic reductase. By inhibiting NQO1, this compound has been shown to impede the growth of cancer cells, notably in multiple myeloma cell lines. These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, recommended concentrations, and detailed protocols for relevant cellular assays.

Mechanism of Action

This compound exerts its biological effects through a specific molecular pathway. It begins with the inhibition of NQO1, which in turn leads to the activation of AMPK.

  • NQO1 Inhibition: this compound directly targets and inhibits the enzymatic activity of NAD(P)H dehydrogenase [quinone] 1 (NQO1). NQO1 is an enzyme involved in the detoxification of quinones and plays a role in cellular protection against oxidative stress.

  • Indirect AMPK Activation: The inhibition of NQO1 by this compound is thought to disrupt cellular energy homeostasis, leading to an increase in the AMP:ATP ratio. This shift in the cellular energy state allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.

This compound This compound NQO1 NQO1 This compound->NQO1 Inhibits MitochondrialComplexI Mitochondrial Complex I This compound->MitochondrialComplexI Partially Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio NQO1->AMP_ATP_Ratio MitochondrialComplexI->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates

Fig. 1: Mechanism of this compound Action.

Recommended Concentration for Cell Culture

Based on published literature, a starting concentration of 50 µM this compound has been shown to be effective in inhibiting the growth of multiple myeloma cells[1]. However, the optimal concentration can vary depending on the cell line and experimental conditions. It is therefore recommended to perform a dose-response study to determine the ideal concentration for your specific application.

ParameterValueReference Cell LineCitation
Recommended Starting Concentration 50 µMMultiple Myeloma[1]
EC50 for AMPK Activation 11.7 µMIn vitro assay[1]

Signaling Pathways Affected by this compound

The inhibition of NQO1 and subsequent activation of AMPK by this compound trigger downstream signaling cascades that impact cell growth, proliferation, and survival.

NQO1 Inhibition-Mediated Signaling

NQO1 has been implicated in the regulation of cell cycle progression. Its inhibition can lead to cell cycle arrest, contributing to the anti-proliferative effects of this compound.

This compound This compound NQO1 NQO1 This compound->NQO1 Inhibits CellCycleProgression Cell Cycle Progression This compound->CellCycleProgression Inhibits NQO1->CellCycleProgression Promotes

Fig. 2: NQO1 Inhibition and Cell Cycle.
AMPK Activation-Mediated Signaling

Activated AMPK acts as a metabolic checkpoint, inhibiting anabolic pathways to conserve energy and promoting catabolic processes. A key downstream target of AMPK is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. AMPK activation leads to the inhibition of mTORC1, resulting in decreased protein synthesis and cell growth.

AMPK AMPK mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_this compound Treat with this compound Incubate_24h_1->Treat_this compound Incubate_Treatment Incubate (24-72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilization Add Solubilization Solution Incubate_MTT->Add_Solubilization Read_Absorbance Read Absorbance (570nm) Add_Solubilization->Read_Absorbance cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

Application Notes and Protocols for D942 Treatment in Tardigrades

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D942, a furancarboxylic acid derivative, has been identified as a compound that significantly enhances desiccation tolerance in the anhydrobiotic tardigrade, Hypsibius exemplaris.[1][2][3] This document provides detailed protocols for the application of this compound to tardigrade cultures and summarizes the observed quantitative effects on their stress tolerance. The information is derived from studies investigating the molecular mechanisms underlying anhydrobiosis in tardigrades. While this compound is known as an indirect activator of AMP-activated protein kinase (AMPK) in mammals, its mechanism in tardigrades appears to be different and is still under investigation.[2][3] Proteomic analyses suggest that the enhanced tolerance may be linked to the upregulation of proteins associated with oxidative stress responses.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on this compound treatment of Hypsibius exemplaris.

Table 1: Effect of this compound Pre-treatment on Desiccation Tolerance

Treatment GroupRelative Humidity (RH)Desiccation DurationRecovery Rate (%)
1% DMSO (Control)50%2 days~10%
1 mM this compound50%2 days~60%
1% DMSO (Control)10%2 days~0%
1 mM this compound10%2 days~20%

Data extracted from figures showing recovery rates after desiccation at different relative humidities.[3]

Table 2: Proteomic Analysis of Tardigrades Treated with this compound

Protein RegulationIdentified ProteinsAssociated Function
UpregulatedPutative glutathione (B108866) S-transferaseResponse to oxidative stress
UpregulatedPirin-like proteinResponse to oxidative stress
DownregulatedSerine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoformInvolved in various cellular processes

This table is a summary of the proteomic findings which identified 148 differentially regulated proteins in total.[1][2]

Experimental Protocols

1. General Tardigrade Culturing (Hypsibius exemplaris)

This protocol provides a basic method for maintaining Hypsibius exemplaris cultures in a laboratory setting. For more detailed and species-specific protocols, further resources are available.[4][5][6]

  • Culture Medium: Prepare fresh mineral water (e.g., Volvic) or a suitable tardigrade medium.

  • Food Source: Culture green algae (e.g., Chlorococcum sp.) or provide rotifers and nematodes as a food source.[4][5][6]

  • Culture Vessels: Use plastic Petri dishes for culturing.[6]

  • Maintenance:

    • Maintain cultures at a constant temperature, for example, 18°C.[3]

    • Feed the tardigrades and clean the cultures weekly.[6]

    • Cleaning involves removing old food, exuviae (shed cuticles), and dead individuals, followed by the addition of fresh medium.[6]

2. This compound Treatment Protocol

This protocol details the steps for treating tardigrades with this compound to enhance desiccation tolerance.

  • Materials:

    • This compound (furancarboxylic acid derivative)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Mineral water (or tardigrade medium)

    • Hypsibius exemplaris culture

    • Petri dishes

    • Hygrometer

    • Incubator

  • Procedure:

    • Prepare this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

    • Prepare Working Solution: Dilute the this compound stock solution in mineral water to a final concentration of 1 mM. The final concentration of DMSO should be adjusted to 1%.[3]

    • Prepare Control Solution: Prepare a 1% DMSO solution in mineral water to serve as a control.[3]

    • Treatment:

      • Transfer a population of active tardigrades (e.g., 500 individuals for proteomic analysis) into a Petri dish.[2]

      • Add the 1 mM this compound working solution to the Petri dish.

      • For the control group, add the 1% DMSO solution.

      • Incubate the tardigrades in the solution for 24 hours at 18°C.[3]

3. Desiccation Tolerance Assay

This protocol describes how to assess the effect of this compound treatment on the survival of tardigrades after desiccation.

  • Procedure:

    • Following the 24-hour incubation with this compound or the control solution, remove the solution.

    • Place the Petri dishes containing the tardigrades in a controlled environment with a specific relative humidity (e.g., 50% or 10% RH). A hygrometer should be used to monitor the humidity.[3]

    • Desiccate the tardigrades for a specified period, for example, 2 days.[3]

    • Rehydration and Recovery:

      • After the desiccation period, add fresh mineral water to the Petri dishes to rehydrate the tardigrades.

      • Monitor the tardigrades and count the number of individuals that recover (show movement) to determine the recovery rate.

Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Tardigrades

D942_Pathway This compound This compound Treatment Unknown Unknown Mechanism (Not AMPK activation) This compound->Unknown Proteome Proteome Alteration Unknown->Proteome GST Upregulation of Glutathione S-transferase Proteome->GST Pirin Upregulation of Pirin-like protein Proteome->Pirin PP2A Downregulation of PP2A subunit Proteome->PP2A OxidativeStress Enhanced Oxidative Stress Response GST->OxidativeStress Pirin->OxidativeStress Desiccation Increased Desiccation Tolerance OxidativeStress->Desiccation

Caption: Proposed mechanism of this compound action in tardigrades.

Experimental Workflow for this compound Treatment and Analysis

D942_Workflow Start Start: Tardigrade Culture (H. exemplaris) Treatment 24h Incubation Start->Treatment D942_Group 1 mM this compound Treatment Treatment->D942_Group Control_Group 1% DMSO Control Treatment->Control_Group Desiccation Desiccation Assay (2 days at 10% or 50% RH) D942_Group->Desiccation Proteomics Proteomic Analysis (for treated samples) D942_Group->Proteomics Control_Group->Desiccation Recovery Rehydration and Recovery Rate Analysis Desiccation->Recovery End End: Data Analysis Recovery->End Proteomics->End

Caption: Workflow for this compound treatment and subsequent analysis.

References

Application Notes and Protocols: Utilizing D942 to Induce Desiccation Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D942, a furancarboxylic acid derivative, has emerged as a chemical tool capable of inducing a state of desiccation tolerance in certain organisms. This document provides detailed application notes and protocols based on published research, primarily focusing on its effects on the anhydrobiotic tardigrade Hypsibius exemplaris. While the direct application of this compound to induce desiccation tolerance has so far been demonstrated in this specific organism, the underlying molecular pathways implicated in its mechanism of action, such as the response to oxidative stress, may have broader relevance in the study of anhydrobiosis and the development of strategies to confer desiccation tolerance in other biological systems.

This compound was initially identified as an indirect activator of AMP-activated protein kinase (AMPK) through its inhibition of mammalian NAD(P)H dehydrogenase [quinone] 1 (NQO1) of mitochondrial complex I.[1][2] However, in the tardigrade H. exemplaris, which lacks the NQO1 gene, this compound's positive effect on desiccation tolerance is independent of AMPK activation.[1] Proteomic analysis of this compound-treated tardigrades revealed an upregulation of proteins associated with oxidative stress responses, suggesting an alternative mechanism of action.[1][2]

These notes provide a comprehensive guide for researchers interested in exploring the potential of this compound and its associated pathways in the context of desiccation tolerance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on H. exemplaris treated with this compound.

Table 1: Survival Rates of H. exemplaris After Desiccation

Treatment ConditionRelative Humidity (RH)Survival Rate (%)
Control (untreated)50%< 10%
This compound Pre-treatment (24h)50%~60%
Control (untreated)30%~0%
This compound Pre-treatment (24h)30%~40%
Control (untreated)15%~0%
This compound Pre-treatment (24h)15%~20%

Table 2: Proteomic Changes in H. exemplaris After 24h this compound Treatment

ProteinRegulationFold ChangePutative Function
Glutathione S-transferaseUpregulated> 2Oxidative stress response
Pirin-like proteinUpregulated> 2Oxidative stress response
Serine/threonine-protein phosphatase 2A (PP2A) 65-kDa regulatory subunit A alpha isoformDownregulated< 0.5Signal transduction

Experimental Protocols

Protocol 1: Induction of Desiccation Tolerance in Hypsibius exemplaris using this compound

This protocol details the method for treating the tardigrade H. exemplaris with this compound to induce desiccation tolerance.

Materials:

  • Hypsibius exemplaris culture

  • This compound (furancarboxylic acid derivative)

  • Volumetric flasks and pipettes

  • Petri dishes

  • Nylon filters

  • Desiccator with controlled relative humidity (e.g., using saturated salt solutions)

  • Stereomicroscope

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution with mineral water to the desired final concentration (e.g., 100 µM). Ensure the final solvent concentration is non-toxic to the tardigrades.

  • Tardigrade Treatment:

    • Collect active H. exemplaris from culture.

    • Wash the tardigrades with mineral water.

    • Transfer a group of tardigrades (e.g., 20-30 individuals) into a petri dish containing the this compound working solution.

    • Incubate the tardigrades in the this compound solution for at least 5 hours, with optimal results observed after 24 hours of treatment.[1]

  • Desiccation:

    • After the incubation period, transfer the this compound-treated tardigrades onto a nylon filter.

    • Place the nylon filter in a desiccator with a controlled relative humidity (e.g., 50% RH).

    • Desiccate the tardigrades for a specified period (e.g., 24 hours).

  • Rehydration and Survival Assessment:

    • Remove the nylon filter from the desiccator.

    • Rehydrate the tardigrades by adding a few drops of mineral water directly to the filter.

    • Allow the tardigrades to rehydrate for at least 3 hours.

    • Observe the tardigrades under a stereomicroscope and count the number of individuals that have recovered and are moving to determine the survival rate.

Protocol 2: Proteomic Analysis of this compound-Treated Tardigrades

This protocol outlines the general steps for analyzing protein expression changes in H. exemplaris following this compound treatment.

Materials:

  • This compound-treated and control H. exemplaris samples

  • Lysis buffer (containing protease inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion reagents (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Protein Extraction:

    • Homogenize this compound-treated and control tardigrade samples in lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Quantify the protein concentration using a standard protein assay.

  • Protein Separation and Digestion:

    • Separate the proteins by SDS-PAGE.

    • Excise protein bands of interest or the entire lane for in-gel digestion.

    • Destain, reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Extract the resulting peptides from the gel.

    • Analyze the peptide mixture using an LC-MS/MS system.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a Hypsibius exemplaris protein database to identify proteins.

    • Perform quantitative analysis to identify differentially expressed proteins between the this compound-treated and control groups.

Signaling Pathways and Mechanisms of Action

The precise mechanism by which this compound induces desiccation tolerance in tardigrades is not fully understood, but evidence points towards the modulation of oxidative stress response pathways.

dot

D942_Mechanism This compound This compound UnknownTarget Unknown Target(s) in Tardigrade This compound->UnknownTarget Binds to OxidativeStressResponse Oxidative Stress Response Activation UnknownTarget->OxidativeStressResponse PP2A PP2A (Downregulated) UnknownTarget->PP2A Inhibits/Modulates GST Glutathione S-transferase (Upregulated) OxidativeStressResponse->GST Pirin Pirin-like protein (Upregulated) OxidativeStressResponse->Pirin DesiccationTolerance Enhanced Desiccation Tolerance GST->DesiccationTolerance Pirin->DesiccationTolerance PP2A->DesiccationTolerance Negative regulation of tolerance pathways? Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Desiccation cluster_analysis Analysis Culture Organism Culture (e.g., Tardigrades) Treatment Incubate with this compound Culture->Treatment Control Control (no this compound) Culture->Control D942_Prep Prepare this compound Solution D942_Prep->Treatment Desiccation Controlled Desiccation Treatment->Desiccation Proteomics Proteomic Analysis Treatment->Proteomics Control->Desiccation Control->Proteomics Rehydration Rehydration Desiccation->Rehydration Survival Assess Survival Rate Rehydration->Survival Data Data Interpretation Survival->Data Proteomics->Data Signaling_Pathways cluster_stress Desiccation Stress cluster_this compound This compound Intervention cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage ROS->CellularDamage This compound This compound GST_Pirin Upregulation of GST & Pirin This compound->GST_Pirin PP2A_down Downregulation of PP2A This compound->PP2A_down Detox Detoxification & Antioxidant Defense GST_Pirin->Detox Signaling_Mod Signaling Pathway Modulation PP2A_down->Signaling_Mod Detox->CellularDamage Mitigates Tolerance Desiccation Tolerance Detox->Tolerance Signaling_Mod->Tolerance

References

Application Notes and Protocols for the Experimental Design of Metabolic Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The elucidation of the metabolic fate of a novel chemical entity is a cornerstone of the drug discovery and development process.[1][2] Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) provides critical insights into its potential efficacy, safety, and dosing regimen. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of metabolic studies, using the investigational compound D942 as a representative example.

This compound is identified as a furancarboxylic acid derivative that acts as an indirect activator of AMP-activated protein kinase (AMPK) by inhibiting NAD(P)H dehydrogenase [quinone] 1 (NQO1) of mitochondrial complex I.[3] This known mechanism of action provides a valuable starting point for designing a thorough metabolic investigation. The following protocols and guidelines are designed to be adaptable for the study of various xenobiotics.[1][4]

General Considerations for Experimental Design

A successful metabolic study begins with a well-laid-out plan. Key considerations include the selection of an appropriate in vitro model system, the sourcing of high-quality biological materials, and the choice of sensitive analytical methods.[2]

  • Model System Selection : The choice of an in vitro system is critical and depends on the specific questions being addressed.

    • Liver Microsomes : These are subcellular fractions rich in cytochrome P450 (CYP) enzymes, crucial for phase I metabolism. They are cost-effective and suitable for initial metabolic stability screening.[2][5]

    • Hepatocytes : As whole cells, hepatocytes contain a more complete set of phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolism.[2][5] They can be used in suspension for short-term incubations (up to 4-6 hours) or as plated cultures for longer-term studies.[5][6]

    • S9 Fraction : This is the supernatant fraction of a tissue homogenate after centrifugation at 9000g and contains both microsomal and cytosolic enzymes.[4]

  • Biological Materials : The quality of biological materials is paramount. Ensure that liver microsomes or hepatocytes are sourced from reputable suppliers and have been characterized for enzymatic activity.[2] Pooled donor lots are often used to minimize variability.[6]

  • Analytical Methods : Liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) are standard methods for their sensitivity and specificity in detecting and quantifying parent compounds and their metabolites.[2]

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like carbamazepine)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in phosphate buffer containing HLM (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).

Protocol 2: Metabolite Identification in Human Hepatocytes

Objective: To identify the major metabolites of this compound formed in a more complete metabolic system.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (or other suitable organic solvent)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Thaw and seed the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol.

  • Allow the cells to attach and form a monolayer (typically 2-4 hours).

  • Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing this compound at the desired concentration.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4 hours).

  • At the end of the incubation, collect the medium and the cells.

  • Terminate the reaction by adding a cold organic solvent.

  • Process the samples (e.g., centrifugation, evaporation, and reconstitution) for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer to detect potential metabolites. Metabolite identification is based on accurate mass measurements and fragmentation patterns.

Data Presentation

Quantitative data from metabolic studies should be summarized in a clear and structured format.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
This compound45.215.3
Verapamil (Control)8.581.5
Carbamazepine (Control)> 60< 11.6

Table 2: Putative Metabolites of this compound Identified in Human Hepatocytes

Metabolite IDProposed Biotransformationm/z (ion)
M1Hydroxylation[M+H]+ +16
M2Glucuronidation[M+H]+ +176
M3Carboxylic acid reduction[M+H]+ -14

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for an in vitro metabolic study can be visualized to provide a clear overview of the process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Compound Stock Preparation (this compound) Incubation Incubation at 37°C with Cofactors Compound_Prep->Incubation System_Prep In Vitro System Preparation (Microsomes/Hepatocytes) System_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Termination Reaction Termination (Quenching) Sampling->Termination Sample_Processing Sample Processing (Protein Precipitation) Termination->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint, Met ID) LCMS_Analysis->Data_Analysis

Caption: General workflow for in vitro metabolic stability and metabolite identification studies.

This compound Signaling Pathway and Potential Metabolic Consequences

This compound is known to inhibit NQO1, leading to an increase in the NAD+/NADH ratio and subsequent indirect activation of AMPK.[3] This pathway has significant implications for cellular metabolism.

G cluster_downstream Downstream Metabolic Effects This compound This compound NQO1 NQO1 (NAD(P)H Dehydrogenase) This compound->NQO1 Inhibits NAD_Ratio Increased NAD+/NADH Ratio NQO1->NAD_Ratio Regulates AMPK AMPK Activation Glycolysis Increased Glycolysis AMPK->Glycolysis FAO Increased Fatty Acid Oxidation AMPK->FAO Synthesis Decreased Lipid & Protein Synthesis AMPK->Synthesis NAD_Ratio->AMPK

Caption: this compound inhibits NQO1, indirectly activating AMPK and impacting cellular energy metabolism.

References

Measuring AMPK Activation Following D942 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D942 is a cell-permeable furancarboxylic acid derivative that has been identified as an activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. AMPK activation can initiate a cascade of events, including the stimulation of catabolic processes to generate ATP and the inhibition of anabolic pathways that consume ATP. This compound is understood to activate AMPK indirectly through the partial inhibition of mitochondrial complex I, leading to an altered AMP:ATP ratio.[1] This document provides detailed application notes and protocols for measuring the activation of AMPK in response to this compound treatment.

Mechanism of Action: this compound and AMPK Activation

This compound's primary mechanism for activating AMPK involves its role as a partial inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This energy stress is sensed by AMPK, which is then activated through phosphorylation at Threonine 172 (Thr172) on its catalytic α-subunit.[1] Activated AMPK proceeds to phosphorylate downstream targets, such as Acetyl-CoA Carboxylase (ACC), to restore cellular energy balance.

This compound This compound Mito Mitochondrial Complex I This compound->Mito Partially Inhibits ATP ATP Synthesis Mito->ATP Reduces AMP_ATP Increased AMP:ATP Ratio ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Phosphorylates Metabolic Metabolic Reprogramming (e.g., Increased Catabolism, Decreased Anabolism) Downstream->Metabolic

Figure 1: this compound Signaling Pathway to AMPK Activation.

Data Presentation

The following tables summarize key quantitative parameters and illustrative data for the activation of AMPK by this compound.

Table 1: Key Pharmacological and Biological Parameters of this compound

ParameterValueCell LineReference
EC50 for AMPK Activation 11.7 µML6 Myocytes[1]
Effective Concentration 10 µMHT29 Cells[2]
Reported Biological Effect Inhibition of cell growthMultiple Myeloma Cells[1]

Table 2: Illustrative Dose-Response of this compound on AMPK Phosphorylation (Western Blot Quantification)

This is hypothetical data for illustrative purposes.

This compound Concentration (µM)Treatment TimeFold Change in p-AMPK/Total AMPK
0 (Vehicle)1 hour1.0
11 hour1.8
51 hour3.5
101 hour5.2
251 hour4.8
501 hour4.1

Table 3: Illustrative Time-Course of this compound (10 µM) on AMPK Phosphorylation (Western Blot Quantification)

This is hypothetical data for illustrative purposes.

Treatment TimeFold Change in p-AMPK/Total AMPK
0 min1.0
15 min2.5
30 min4.1
1 hour5.2
2 hours3.8
4 hours2.1

Table 4: Illustrative ELISA Data for p-AMPK (Thr172) after this compound Treatment

This is hypothetical data for illustrative purposes.

TreatmentThis compound Concentration (µM)Treatment TimeOD 450 nm (Corrected)
Vehicle01 hour0.150
This compound101 hour0.750
Positive Control (e.g., AICAR)2 mM1 hour0.850

Experimental Protocols

Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)

This protocol details the detection and semi-quantitative analysis of AMPK and ACC phosphorylation in cell lysates following treatment with this compound.

cluster_0 Sample Preparation cluster_1 Immunoblotting cluster_2 Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, C2C12) Treatment 2. This compound Treatment (Dose-response/Time-course) CellCulture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (p-AMPK, p-ACC, Total AMPK, Total ACC, Loading Control) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 10. ECL Detection SecondaryAb->Detection Densitometry 11. Densitometry (e.g., ImageJ) Detection->Densitometry Normalization 12. Normalization (p-protein/total protein/loading control) Densitometry->Normalization

Figure 2: Western Blotting Workflow.

Materials:

  • Cell line of interest (e.g., HeLa, C2C12, HT29)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Rabbit anti-phospho-ACC (Ser79)

    • Rabbit anti-ACC

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency.

    • Treat cells with desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 1 hour) for dose-response experiments.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Denature by boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-AMPK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and then to the loading control.

ELISA for Phospho-AMPK (Thr172)

This protocol provides a quantitative measurement of phosphorylated AMPK in cell lysates.

cluster_0 Sample Preparation cluster_1 ELISA Procedure cluster_2 Data Analysis CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Quantification CellCulture->Lysis AddSample 3. Add Lysates to Coated Plate Lysis->AddSample CaptureAb 4. Incubate & Wash (Capture Antibody) AddSample->CaptureAb DetectAb 5. Add Detection Antibody (p-AMPK specific) CaptureAb->DetectAb IncubateWash1 6. Incubate & Wash DetectAb->IncubateWash1 HRPAb 7. Add HRP-conjugated Secondary Antibody IncubateWash1->HRPAb IncubateWash2 8. Incubate & Wash HRPAb->IncubateWash2 Substrate 9. Add TMB Substrate IncubateWash2->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read StandardCurve 12. Generate Standard Curve Read->StandardCurve Calculate 13. Calculate p-AMPK Concentration StandardCurve->Calculate

Figure 3: ELISA Workflow for p-AMPK.

Materials:

  • Phospho-AMPKα (Thr172) Sandwich ELISA Kit (contains pre-coated 96-well plate, detection antibody, HRP-conjugated secondary antibody, standards, wash buffer, and substrate)

  • Cell lysates prepared as described in the Western blot protocol

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Dilute cell lysates to fall within the detection range of the assay.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate.

    • Incubate for 2 hours at 37°C.

    • Wash the wells four times with wash buffer.

    • Add 100 µL of detection antibody to each well and incubate for 1 hour at 37°C.

    • Wash the wells four times.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

    • Wash the wells five times.

    • Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of p-AMPK in the samples.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure the activation of AMPK following treatment with this compound. By employing these methodologies, researchers can further elucidate the role of this compound in cellular metabolism and its potential as a therapeutic agent.

Disclaimer: The quantitative data presented in Tables 2, 3, and 4 are for illustrative purposes only and should not be considered as definitive experimental results. Researchers should generate their own data based on their specific experimental conditions.

References

Application Notes and Protocols for Solution Stability and Storage of D942

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solution stability of the investigational compound D942. The included protocols and data are intended to guide researchers in the proper handling, storage, and use of this compound solutions to ensure experimental accuracy and reproducibility.

Introduction

This compound is a novel therapeutic agent currently under investigation. Understanding its stability in solution is critical for the reliability of preclinical and clinical studies. This document outlines the recommended storage conditions and provides detailed protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for understanding its behavior in solution.

PropertyValue
Chemical Name[Insert Chemical Name]
Molecular Formula[Insert Molecular Formula]
Molecular Weight[Insert Molecular Weight] g/mol
pKa[Insert pKa value(s)]
LogP[Insert LogP value]
Aqueous Solubility[Insert solubility data] mg/mL at pH [X]

Solution Stability of this compound

Forced degradation studies were conducted to determine the intrinsic stability of this compound and to identify potential degradation pathways. These studies exposed this compound solutions to various stress conditions, including acid, base, oxidation, heat, and light.

pH-Dependent Stability

The stability of this compound was evaluated across a range of pH values to identify the optimal pH for solution stability. The results indicate that this compound is most stable at a neutral pH.[1][2]

Table 1: Stability of this compound Solution (0.1 mg/mL) at Different pH Values after 24 hours at 25°C

pH% Recovery of this compoundDegradation Products Observed
2.085.2%DP-1, DP-2
4.095.8%DP-1
7.099.5%None Detected
9.092.1%DP-3
12.078.4%DP-3, DP-4
Temperature Stability

The effect of temperature on the stability of this compound solutions was assessed to establish appropriate storage and handling temperatures.

Table 2: Stability of this compound Solution (0.1 mg/mL, pH 7.0) at Different Temperatures

TemperatureStorage Duration% Recovery of this compound
40°C7 days90.3%
25°C30 days98.1%
4°C90 days99.2%
-20°C180 days99.8%
Photostability

Photostability testing was conducted to determine the susceptibility of this compound to degradation upon exposure to light.

Table 3: Photostability of this compound Solution (0.1 mg/mL, pH 7.0)

Light SourceExposure Duration% Recovery of this compound
Cool White Fluorescent24 hours99.1%
Near UV (365 nm)24 hours92.5%
Oxidative Stability

The stability of this compound in the presence of an oxidizing agent was evaluated.

Table 4: Oxidative Stability of this compound Solution (0.1 mg/mL, pH 7.0)

Oxidizing AgentConcentrationExposure Time% Recovery of this compound
Hydrogen Peroxide3%8 hours88.7%

Recommended Storage Conditions

Based on the stability data, the following storage conditions are recommended for this compound solutions:

  • Short-term (≤ 72 hours): Store at 2-8°C, protected from light.

  • Long-term (> 72 hours): Store at -20°C or colder in airtight containers, protected from light.

  • Working Solutions: Prepare fresh daily. If short-term storage is necessary, keep on ice and protect from light.

Experimental Protocols

The following protocols describe the methodologies used to generate the stability data presented in this document.

Protocol: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound in a suitable solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), ACS grade

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and weigh paper

    • Vortex mixer

  • Procedure:

    • Tare the analytical balance with a clean piece of weigh paper.

    • Carefully weigh 10 mg of this compound powder.

    • Transfer the powder to a sterile, amber microcentrifuge tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

Protocol: pH Stability Assessment
  • Objective: To determine the stability of this compound across a range of pH values.

  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Buffer solutions (pH 2, 4, 7, 9, 12)

    • HPLC system with UV detector

    • HPLC column suitable for this compound analysis

    • Mobile phase

  • Procedure:

    • Prepare 0.1 mg/mL solutions of this compound in each buffer.

    • Incubate the solutions at 25°C.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial time point.

Protocol: Forced Degradation Study (Oxidation)
  • Objective: To assess the stability of this compound under oxidative stress.

  • Materials:

    • This compound stock solution (10 mg/mL in DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 30% Hydrogen Peroxide (H₂O₂) solution

    • HPLC system

  • Procedure:

    • Prepare a 0.1 mg/mL solution of this compound in PBS.

    • Add H₂O₂ to a final concentration of 3%.

    • Incubate the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot.

    • Analyze the samples by HPLC to determine the remaining this compound and identify major degradation products.

Visualizations

This compound Degradation Pathway

The following diagram illustrates the proposed degradation pathways of this compound under stress conditions.

D942_Degradation_Pathway This compound This compound DP1 DP-1 (Hydrolysis Product) This compound->DP1 Acidic pH DP2 DP-2 (Hydrolysis Product) This compound->DP2 Acidic pH DP3 DP-3 (Base-catalyzed Product) This compound->DP3 Basic pH DP4 DP-4 (Base-catalyzed Product) This compound->DP4 Basic pH Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidation (H₂O₂) Photo_Product Photodegradation Product This compound->Photo_Product UV Light

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

This workflow outlines the general procedure for assessing the solution stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Solution stress_ph pH (2-12) prep_solution->stress_ph stress_temp Temperature (-20°C to 40°C) prep_solution->stress_temp stress_light Photostability prep_solution->stress_light stress_ox Oxidation (H₂O₂) prep_solution->stress_ox sampling Sample at Timepoints stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Recovery) hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: General experimental workflow for this compound solution stability testing.

References

Commercial Suppliers of D942 Compound: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity research compounds is a critical first step in any experimental workflow. The compound D942, a known indirect activator of AMP-activated protein kinase (AMPK), is available from several commercial suppliers specializing in research chemicals. This document provides a guide to these suppliers, detailed application notes on the compound's mechanism of action, and experimental protocols for its use in laboratory settings.

Commercial Availability

This compound is marketed by a number of reputable suppliers of chemical reagents for life science research. Researchers can acquire this compound from the following sources:

SupplierProduct NameCatalog Number
MedChemExpressThis compoundHY-101053
Cayman ChemicalAMPK activator (this compound)14867
AmbeedThis compoundA101387
DC ChemicalsAMPK activator this compoundDC8942

Note: Product availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Application Notes

Compound this compound: A Furancarboxylic Acid Derivative and Indirect AMPK Activator

This compound is a cell-permeable furancarboxylic acid derivative that functions as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Its mechanism of action is primarily attributed to the partial inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition leads to a decrease in the ATP:AMP ratio within the cell, which in turn allosterically activates AMPK.

Activated AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. Key downstream effects of this compound-mediated AMPK activation include:

  • Increased Glucose Uptake: Promotes the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, enhancing glucose uptake into cells.

  • Phosphorylation of Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipid production.

  • Downregulation of mTORC1 Signaling: AMPK can inhibit the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[2]

  • Upregulation of Stress Response Proteins: Studies in tardigrades have shown that this compound treatment upregulates proteins associated with oxidative stress response, such as glutathione (B108866) S-transferase and pirin-like protein.[1]

  • Downregulation of Protein Phosphatase 2A (PP2A): this compound has been observed to downregulate the 65-kDa regulatory subunit A alpha isoform of serine/threonine-protein phosphatase 2A.[1]

Due to its role in cellular energy regulation and stress response, this compound is a valuable tool for research in areas such as metabolic disorders, cancer biology, and stress physiology. For instance, it has been shown to inhibit the growth of multiple myeloma cells.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involving this compound, the following diagrams are provided in DOT language.

D942_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits AMP Increased AMP/ATP Ratio Mito->AMP Leads to AMPK AMPK Activation AMP->AMPK Activates ACC ACC Phosphorylation (Inhibition of Fatty Acid Synthesis) AMPK->ACC mTORC1 mTORC1 Signaling (Inhibition of Cell Growth) AMPK->mTORC1 Glucose Increased Glucose Uptake AMPK->Glucose Stress Upregulation of Stress Response Proteins AMPK->Stress

Caption: this compound Signaling Pathway.

D942_Experimental_Workflow cluster_analysis Downstream Analysis prep Cell Culture Preparation treat This compound Treatment (e.g., 10-50 µM) prep->treat incubate Incubation (Time-course) treat->incubate harvest Cell Lysis and Protein Extraction incubate->harvest wb Western Blot (p-AMPK, p-ACC) harvest->wb uptake Glucose Uptake Assay harvest->uptake viability Cell Viability Assay (e.g., MTT) harvest->viability

Caption: this compound Experimental Workflow.

Experimental Protocols

Protocol: In Vitro AMPK Activation Assay Using this compound

This protocol provides a general framework for assessing the activation of AMPK in a mammalian cell line following treatment with this compound.

1. Materials and Reagents:

  • This compound compound

  • Mammalian cell line of interest (e.g., HeLa, HEK293, C2C12 myotubes)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blotting

2. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM.

  • On the day of the experiment, dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired time period (e.g., 1, 4, 12, 24 hours).

3. Protein Extraction:

  • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification and Western Blotting:

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Determine the ratio of phosphorylated protein to total protein for both AMPK and ACC.

  • Compare the phosphorylation levels in this compound-treated samples to the vehicle control to assess the extent of AMPK activation.

Table 1: Quantitative Data Summary from Hypothetical Experiment

This compound Concentration (µM)Relative p-AMPKα (Thr172) / Total AMPKαRelative p-ACC (Ser79) / Total ACC
0 (Vehicle)1.001.00
11.251.15
52.502.10
104.804.20
255.104.50
504.954.40

This table represents example data and should be adapted based on actual experimental results.

References

D942: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Introduction

D942 is a cell-permeable furancarboxylic acid derivative that functions as an activator of AMP-activated protein kinase (AMPK). It exerts its effects indirectly, believed to be through the partial inhibition of mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK. As a key regulator of cellular energy homeostasis, AMPK activation by this compound has been shown to stimulate glucose uptake and inhibit cancer cell growth, making it a valuable tool for research in metabolic diseases and oncology.

Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValue
IUPAC Name 5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]-2-furancarboxylic acid
Synonyms AMPK activator this compound, D-942
CAS Number 849727-81-7
Molecular Formula C₂₂H₂₁FO₄
Molecular Weight 368.40 g/mol
Appearance Solid, light yellow powder
Solubility DMSO: ~10-25 mg/mL, DMF: ~25 mg/mL, Ethanol: ~2 mg/mL
Storage Temperature 2-8°C. It is recommended to protect from light.
Purity Typically ≥95% (as determined by HPLC)

Safety and Handling Guidelines

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.[1][2][3][4]

  • Eye Protection: Wear chemical safety goggles or glasses.[1][3][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1][4] Contaminated gloves should be disposed of properly after use.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][3] For larger quantities or when there is a risk of splashing, consider an apron or coveralls.[2]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be used.[3]

Handling
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[5][6]

  • Avoid the formation of dust and aerosols.[5]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep containers securely sealed when not in use.[6]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • The recommended storage temperature is between 2-8°C.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10]

  • As it is not classified as a hazardous waste, small quantities of solid, non-hazardous this compound may be suitable for disposal in a landfill via a licensed waste disposal company.[9][11][12] Do not dispose of in laboratory trash cans that will be handled by custodial staff.[9]

  • Empty containers should be rinsed and defaced before being discarded in regular trash.[9]

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Seek immediate medical attention.[14][15][16]

  • Skin Contact: Remove any contaminated clothing.[13][17] Brush off any excess powder, then wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][16][17] If irritation persists, seek medical attention.[16]

  • Inhalation: Move the individual to fresh air.[16][17] If they are not breathing, give artificial respiration.[16] If breathing is difficult, provide oxygen.[16] Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[8] Seek immediate medical attention.[18]

Experimental Protocols

The following are example protocols for in vitro and in vivo studies based on published research. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assay: Inhibition of Cancer Cell Growth

This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line, such as multiple myeloma cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cancer cell line (e.g., multiple myeloma)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO only) should also be prepared with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Proliferation Assay:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare this compound Stock Prepare 10 mM this compound stock in DMSO Prepare Dilutions Prepare serial dilutions of this compound in medium Prepare this compound Stock->Prepare Dilutions Seed Cells Seed 5,000 cells/well in 96-well plate Incubate Overnight Incubate overnight (37°C, 5% CO₂) Seed Cells->Incubate Overnight Add Treatment Add this compound dilutions to wells Incubate Overnight->Add Treatment Prepare Dilutions->Add Treatment Incubate Treatment Incubate for 48-72h (37°C, 5% CO₂) Add Treatment->Incubate Treatment Add Reagent Add cell proliferation reagent Incubate Treatment->Add Reagent Incubate Reagent Incubate for 1-4h Add Reagent->Incubate Reagent Read Plate Measure absorbance with plate reader Incubate Reagent->Read Plate Analyze Data Normalize data and calculate IC₅₀ Read Plate->Analyze Data

Experimental workflow for in vitro cell proliferation assay.

Signaling Pathway

Overview of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, and ischemia.

The activation of AMPK is primarily driven by an increase in the cellular AMP/ATP and ADP/ATP ratios. AMP and ADP bind to the γ subunit, leading to a conformational change that promotes the phosphorylation of a threonine residue (Thr172) in the activation loop of the α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

Once activated, AMPK works to restore cellular energy balance by:

  • Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins. A key target for this inhibition is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.

  • Activating catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.

This compound is thought to activate AMPK by inhibiting the mitochondrial electron transport chain at complex I. This partial inhibition disrupts ATP synthesis, leading to an elevated AMP/ATP ratio, which in turn triggers the activation of AMPK and its downstream signaling cascade.

AMPK_Pathway cluster_activation Activation cluster_downstream Downstream Effects This compound This compound Mito Mitochondrial Complex I This compound->Mito inhibits ATP_Ratio ↑ AMP/ATP Ratio Mito->ATP_Ratio disrupts ATP synthesis AMPK AMPK ATP_Ratio->AMPK activates LKB1 LKB1 LKB1->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits ACC ACC AMPK->ACC inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake stimulates Anabolic Anabolic Processes (e.g., Protein Synthesis) mTORC1->Anabolic inhibits Catabolic Catabolic Processes (e.g., Fatty Acid Oxidation) ACC->Catabolic activates

Simplified signaling pathway of this compound-mediated AMPK activation.

References

Troubleshooting & Optimization

Technical Support Center: D942 and AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the AMPK activator, D942.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to activate AMPK?

This compound is a cell-permeable furancarboxylic acid compound that functions as an indirect activator of AMP-activated protein kinase (AMPK).[1] Its primary mechanism of action is the partial inhibition of mitochondrial complex I in the electron transport chain. This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK, leading to its phosphorylation at Threonine-172 (Thr172) on the α-subunit, which is a key marker of its activation.[1][2]

Q2: What are the typical effective concentrations and treatment times for this compound?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. An EC50 of 11.7 µM has been reported for enhancing glucose uptake in L6 myocytes. For inhibiting the growth of multiple myeloma cells, a concentration of 50 µM has been used. Treatment times can range from a few hours to 24 hours or longer, depending on the specific downstream effects being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution over time should be considered, and it is best practice to use freshly prepared dilutions for experiments.

Troubleshooting Guide: this compound Not Showing Expected AMPK Activation

If you are not observing the expected AMPK activation with this compound, consider the following potential issues and troubleshooting steps.

Issue 1: Suboptimal Experimental Conditions

Question: I have treated my cells with this compound, but I don't see an increase in p-AMPK (Thr172) levels by Western blot. What could be wrong with my experimental setup?

Answer:

Several factors related to your experimental protocol could be contributing to the lack of observed AMPK activation.

  • Incorrect this compound Concentration: The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to identify the optimal concentration for your specific cell line.

  • Inappropriate Treatment Duration: The kinetics of AMPK activation can vary. A time-course experiment should be conducted to determine the peak activation time point.

  • Cell Culture Conditions: High glucose concentrations in the culture medium can counteract the effects of mitochondrial complex I inhibition, thereby dampening AMPK activation. Consider using a lower glucose medium or serum-starving the cells prior to and during treatment.

  • Compound Inactivity: Ensure the this compound compound has been stored correctly and has not degraded. If possible, test a fresh batch of the compound.

Issue 2: Cell Line-Specific Effects

Question: I have confirmed my experimental protocol is correct, but this compound still does not activate AMPK in my cell line. Is this possible?

Answer:

Yes, the response to AMPK activators can be highly cell-type specific.

  • Metabolic Phenotype: Cells with a predominantly glycolytic metabolism may be less sensitive to mitochondrial inhibitors like this compound compared to cells that rely heavily on oxidative phosphorylation.

  • Expression of AMPK Subunits: The specific isoforms of the AMPK α, β, and γ subunits expressed in a cell line can influence its sensitivity to different activators.

  • Compartmentalization of AMPK: The subcellular localization of AMPK pools (e.g., nuclear vs. cytoplasmic) can be affected differently by various activators, potentially leading to compartment-specific effects that may not be apparent in whole-cell lysates.[3]

Issue 3: Issues with Detection Methods

Question: I am unsure if my Western blot for p-AMPK is working correctly. How can I verify my detection method?

Answer:

It is essential to validate your detection method to ensure you can reliably measure AMPK activation.

  • Positive Controls: Include a positive control in your experiment. A well-characterized, potent AMPK activator like AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) or a direct activator like A-769662 can be used to confirm that your cells are capable of activating AMPK and that your antibodies are working correctly.

  • Antibody Validation: Ensure your primary antibodies for both phosphorylated AMPK (p-AMPK) and total AMPK are specific and used at the recommended dilutions.

  • Loading Controls: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Issue 4: AMPK-Independent Effects

Question: Is it possible that the effects I am observing are independent of AMPK activation?

Answer:

Yes, it is a critical consideration. Some studies have shown that inhibitors of mitochondrial complex I can have effects that are independent of AMPK activation.[4][5][6]

  • Changes in NAD+/NADH Ratio: Inhibition of complex I can alter the cellular NAD+/NADH ratio, which can have widespread effects on cellular metabolism independent of AMPK.[4][5][6]

  • Off-Target Effects: While this compound is known to target mitochondrial complex I, the possibility of off-target effects should not be entirely dismissed.

To investigate AMPK-dependency, consider using:

  • AMPK Inhibitors: Pre-treatment with an AMPK inhibitor, such as Compound C, can help determine if the observed effects of this compound are mediated by AMPK.

  • Genetic Models: Using cell lines with genetic knockout or knockdown of AMPK subunits (e.g., using CRISPR/Cas9 or shRNA) is a more definitive way to assess the role of AMPK.

Data Presentation

Table 1: Troubleshooting Summary for Lack of this compound-induced AMPK Activation

Potential Issue Possible Cause Recommended Action
Suboptimal Experimental Conditions Incorrect this compound concentration or treatment time.Perform dose-response and time-course experiments.
High glucose in culture medium.Use low-glucose medium or serum-starve cells.
This compound compound degradation.Use a fresh batch of the compound.
Cell Line-Specific Effects Cell line is resistant to mitochondrial inhibition.Test in a different cell line known to be responsive.
Unique AMPK subunit expression.Characterize AMPK subunit expression in your cell line.
Issues with Detection Methods Non-functional antibodies or protocol.Use a positive control (e.g., AICAR) and validate antibodies.
AMPK-Independent Effects This compound has off-target effects.Use an AMPK inhibitor (Compound C) or genetic models.

Experimental Protocols

Protocol 1: Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)

This protocol outlines the steps for detecting the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium (consider low-glucose medium) and treat with this compound at various concentrations and for different durations. Include a vehicle control (DMSO) and a positive control (e.g., AICAR).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This protocol provides a general framework for measuring the kinase activity of AMPK immunoprecipitated from cell lysates.

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells as described in the Western blot protocol.

    • Incubate the protein lysate with an anti-AMPKα antibody overnight at 4°C.

    • Add protein A/G agarose (B213101) beads and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a specific AMPK substrate (e.g., SAMS peptide), ATP, and MgCl2.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Detection of Substrate Phosphorylation:

    • The method of detection will depend on the assay format. Common methods include:

      • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based assays: Using commercial kits that measure the amount of ADP produced in the kinase reaction.[7]

      • ELISA-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.

Visualizations

AMPK_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Leads to AMPK AMPK AMP_ATP_Ratio->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates & Inactivates Anabolic Anabolic Pathways (e.g., Lipid Synthesis) pAMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Activates pACC p-ACC (Ser79) (Inactive)

Caption: this compound indirectly activates AMPK by inhibiting mitochondrial complex I.

Experimental_Workflow start Start: No AMPK Activation Observed cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot for p-AMPK & Total AMPK quantification->western_blot analysis Data Analysis western_blot->analysis end Conclusion analysis->end Troubleshooting_Tree start No p-AMPK Signal check_positive_control Is Positive Control (e.g., AICAR) Working? start->check_positive_control protocol_issue Troubleshoot Western Blot Protocol/Antibodies check_positive_control->protocol_issue No dose_response Perform Dose-Response & Time-Course for this compound check_positive_control->dose_response Yes cell_issue Cell Line May Be Non-Responsive ampk_independent Investigate AMPK-Independent Mechanisms cell_issue->ampk_independent culture_conditions Optimize Culture Conditions (e.g., Low Glucose) dose_response->culture_conditions compound_issue Check this compound Integrity (Fresh Stock) culture_conditions->compound_issue compound_issue->cell_issue

References

Technical Support Center: Optimizing D942 Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for optimizing the concentration of a novel compound, referred to as "D942." The specific experimental conditions and concentrations will need to be determined empirically for your particular compound and experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like this compound?

A1: For a novel compound with unknown efficacy, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response experiment covering a wide range, from nanomolar (nM) to micromolar (µM) concentrations.[1][2][3] A preliminary study might use serial dilutions (e.g., 10-fold dilutions) from 100 µM down to 1 nM to identify an approximate effective concentration.[2]

Q2: How do I prepare a stock solution of this compound if it has poor water solubility?

A2: Many organic compounds are not readily soluble in aqueous solutions like cell culture media.[4][5] The standard practice is to dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[6][7] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.[4]

Q3: My this compound stock solution precipitates when I dilute it in culture medium. What should I do?

A3: Precipitation upon dilution, or "crashing out," is a common issue with hydrophobic compounds.[4][7] To mitigate this, you can try pre-warming the cell culture media to 37°C before adding the compound stock.[4] Adding the stock solution dropwise while gently vortexing the media can also help.[4] If precipitation persists, you may need to lower the final working concentration or consider using a different solvent or a solubilizing agent.[4]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time is dependent on the compound's mechanism of action and the biological question being addressed.[6] Typical incubation times for cell-based assays range from 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for observing the desired effect of this compound.

Q5: My results with this compound are inconsistent between experiments. What are the potential causes?

A5: Inconsistent results in cell-based assays can arise from several factors.[8][9][10] Key areas to investigate include variability in cell seeding density, cell health and passage number, accuracy of pipetting and serial dilutions, and the stability of the compound in solution.[9][11] Ensuring consistent cell culture practices and careful experimental execution are critical for reproducibility.[12]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when determining the optimal concentration of this compound.

Issue Potential Cause Recommended Solution
No observable effect of this compound The concentration is too low.Test a higher concentration range.[1]
The compound is inactive in the chosen cell line.Verify the compound's activity in a different, potentially more sensitive, cell line.
The incubation time is too short.Increase the incubation time (e.g., test at 24, 48, and 72 hours).[1]
The compound has degraded.Use a freshly prepared stock solution and ensure proper storage of the compound.[6]
Excessive cell death at all concentrations The compound is highly cytotoxic.Use a lower concentration range (e.g., picomolar to nanomolar).[1]
The solvent concentration is too high.Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).[4]
Contamination of cell culture.Check for microbial contamination (e.g., mycoplasma) in your cell cultures.[13]
Poor dose-response curve (not sigmoidal) The concentration range is too narrow.Widen the range of concentrations tested to define the top and bottom plateaus of the curve.[6]
Compound insolubility at high concentrations.Visually inspect for precipitation at higher concentrations. If observed, start with a lower maximum concentration.[6]
Assay interference.Perform a control experiment to see if the compound interferes with the assay components or readout.[9]

Experimental Protocols

Protocol 1: Determining the EC50/IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound by assessing cell viability.[14][15][16][17][18]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound compound

  • DMSO (or other appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15][17]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. Start with a high concentration (e.g., 200 µM) and perform 3-fold or 10-fold dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17][18] Gently shake the plate for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14][15][16]

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 or IC50 value.[19][20]

Visualizations

Generic Signaling Pathway Modulated by a Kinase Inhibitor

The following diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug development.[21][22][23]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates This compound This compound (Inhibitor) This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound and Vehicle Control A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24-72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/ Fluorescence E->F G Plot Dose-Response Curve F->G H Calculate EC50/IC50 (Non-linear Regression) G->H G Start Inconsistent Results Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Integrity & Preparation Start->Check_Compound Check_Assay Examine Assay Protocol Start->Check_Assay Sub_Cells1 Consistent Passage Number? Check_Cells->Sub_Cells1 Sub_Compound1 Fresh Stock Solution? Check_Compound->Sub_Compound1 Sub_Assay1 Calibrated Pipettes? Check_Assay->Sub_Assay1 Sub_Cells2 Authenticated Cell Line? Sub_Cells1->Sub_Cells2 Yes Result Source of Variability Identified Sub_Cells2->Result Yes Sub_Compound2 Accurate Dilutions? Sub_Compound1->Sub_Compound2 Yes Sub_Compound2->Result Yes Sub_Assay2 Consistent Incubation? Sub_Assay1->Sub_Assay2 Yes Sub_Assay2->Result Yes

References

Off-target effects of D942 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for D942. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during in-vitro cellular assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for this compound?

This compound is a potent ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key driver in several oncogenic pathways. Its primary mechanism is to block the phosphorylation of downstream substrates of TKX, thereby inhibiting cell proliferation and survival in TKX-dependent cancer models.

Q2: What are the known major off-target effects of this compound?

While highly selective for TKX, this compound exhibits inhibitory activity against other kinases at higher concentrations. The most significant off-targets identified are members of the SRC family kinases (SFKs) and the pro-apoptotic kinase, MST1. This can lead to unintended biological consequences in certain cellular contexts.

Q3: How was the kinase selectivity of this compound determined?

The selectivity of this compound was profiled against a panel of 400 human kinases using an in-vitro competitive binding assay. The IC50 values, representing the concentration of this compound required to inhibit 50% of a kinase's activity, were determined. A summary of the key findings is presented below.

Data Presentation: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Target TypePotential Consequence of Inhibition
TKX 5 Primary Target Intended therapeutic effect (anti-proliferative)
SRC850Off-TargetDisruption of cell adhesion, migration, and survival
LYN910Off-TargetEffects on immune cell signaling and cell adhesion
MST11,200Off-TargetInduction of apoptosis, independent of TKX pathway

Section 2: Troubleshooting Guide for Unexpected Results

Q1: I'm observing significant cytotoxicity in my control cell line that does not express the primary target, TKX. Why is this happening?

This is a common issue related to off-target effects, particularly at this compound concentrations above 1 µM.

  • Potential Cause 1: MST1 Kinase Activation: this compound can inhibit the pro-apoptotic kinase MST1. In some cell lines, this paradoxical effect can lead to the activation of downstream apoptotic pathways.

  • Potential Cause 2: SRC Family Kinase (SFK) Inhibition: Inhibition of SFKs like SRC and LYN can disrupt focal adhesions and lead to a form of cell death known as anoikis.

Recommended Actions:

  • Confirm Apoptosis: Perform an assay to measure caspase-3/7 activity, a key marker of apoptosis.

  • Check Phospho-SRC Levels: Use Western blot to check the phosphorylation status of SRC at its activating site to confirm off-target inhibition.

  • Dose-Response Curve: Run a full dose-response experiment to determine if the cytotoxicity is observed only at higher concentrations, consistent with off-target activity.

cluster_workflow Troubleshooting Workflow: Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed in TKX-Negative Cells check_conc Is this compound concentration >1 µM? start->check_conc apoptosis_assay Perform Caspase-3/7 Assay check_conc->apoptosis_assay Yes re_evaluate Re-evaluate experiment with lower this compound concentration check_conc->re_evaluate No is_apoptosis Is Apoptosis Increased? apoptosis_assay->is_apoptosis western_blot Analyze Phospho-SRC Levels is_psrc_down Is p-SRC Decreased? western_blot->is_psrc_down is_apoptosis->western_blot No conclusion1 Cytotoxicity likely due to off-target MST1 effect is_apoptosis->conclusion1 Yes conclusion2 Cytotoxicity likely due to off-target SFK inhibition is_psrc_down->conclusion2 Yes other_mechanism Consider alternative toxicity mechanisms is_psrc_down->other_mechanism No

Caption: Workflow for diagnosing unexpected this compound-induced cytotoxicity.

Q2: My cell viability results from an MTT/MTS assay conflict with my microscopy observations. The cells look unhealthy, but the colorimetric assay shows high viability. What could be the cause?

This discrepancy can arise from the metabolic-based nature of MTT/MTS assays.

  • Potential Cause: this compound's off-target effects can sometimes induce a metabolic flare or alter mitochondrial function without immediately causing cell death. This can lead to an artificially high readout in assays that measure metabolic activity (e.g., reduction of a tetrazolium salt). The cells may be in a senescent or stressed state rather than being truly viable.

Recommended Actions:

  • Use an Orthogonal Assay: Validate viability with a method that measures a different biological endpoint. Good alternatives include:

    • CellTiter-Glo®: Measures ATP levels, a more direct indicator of cell health.

    • Trypan Blue Exclusion: Directly counts live vs. dead cells based on membrane integrity.

    • Annexin V/PI Staining: A flow cytometry-based method to quantify apoptosis and necrosis.

cluster_pathway This compound On-Target vs. Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound TKX TKX This compound->TKX Inhibition (High Potency) SFK SRC Family Kinases (SFKs) This compound->SFK Inhibition (Lower Potency) MST1 MST1 Kinase This compound->MST1 Inhibition (Lower Potency) Prolif Cell Proliferation TKX->Prolif Adhesion Cell Adhesion SFK->Adhesion Apoptosis Apoptosis MST1->Apoptosis

Caption: this compound inhibits its primary target, TKX, and off-targets SFKs/MST1.

Section 3: Key Experimental Protocols

Protocol 1: Western Blot Analysis for Phospho-SRC

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for Phospho-SRC (Tyr416), total SRC, and a loading control (e.g., GAPDH), diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Caspase-3/7 Activity Assay

  • Cell Plating: Seed cells in a 96-well, white-walled plate suitable for luminescence assays.

  • Treatment: Treat cells with a dose range of this compound and appropriate controls (e.g., vehicle, staurosporine (B1682477) as a positive control).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Development: Add the reagent directly to the wells, mix gently, and incubate for 1-2 hours at room temperature to allow for cell lysis and signal generation.

  • Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

cluster_logic Interpreting Conflicting Viability Assays start Observation: MTT High, Microscopy Poor hypothesis Hypothesis: Metabolic Artifact start->hypothesis action Action: Run Orthogonal Assay (e.g., ATP-based or Membrane Integrity) hypothesis->action result1 Result A: Orthogonal Assay Shows Low Viability action->result1 result2 Result B: Orthogonal Assay Shows High Viability action->result2 conclusion1 Conclusion: MTT result was a false positive. Cells are not viable. result1->conclusion1 conclusion2 Conclusion: Cells are viable but stressed. Investigate senescence/metabolic shift. result2->conclusion2

Caption: Logic diagram for resolving conflicting cell viability data.

D942 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges encountered with the AMPK activator, D942.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents. This compound exhibits good solubility in both, up to 25 mg/mL.[1] For most cell-based assays, preparing a concentrated stock in DMSO is a standard practice.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of this compound, causing it to precipitate.

To prevent this, consider the following:

  • Lower the final concentration: The solubility of this compound in a mixed aqueous/organic solution is significantly lower than in pure DMSO or DMF. For instance, in a 1:1 mixture of DMF and PBS (pH 7.2), the solubility drops to 0.5 mg/mL.[1] Ensure your final experimental concentration is below the solubility limit in your final assay medium.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions, gradually increasing the proportion of the aqueous buffer. This can help to keep the compound in solution.

  • Incorporate a surfactant or co-solvent: For certain applications, the inclusion of a biocompatible surfactant like Tween® 80 or a co-solvent such as polyethylene (B3416737) glycol (PEG) can help maintain solubility in aqueous solutions.

Q3: Can I dissolve this compound directly in ethanol (B145695)?

A3: this compound has limited solubility in ethanol (2 mg/mL).[1] While it can be used for some applications, it is not the preferred solvent for creating high-concentration stock solutions. If your experimental protocol requires ethanol, ensure the final concentration of this compound does not exceed this limit.

Q4: How should I store my this compound stock solution?

A4: After reconstituting this compound, it is recommended to aliquot the solution into smaller volumes and store them frozen at -20°C. Stock solutions in DMSO are reported to be stable for up to 6 months under these conditions.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Cloudy or precipitated solution after dilution The concentration of this compound in the final aqueous medium exceeds its solubility limit.1. Decrease the final concentration of this compound. 2. Perform a serial dilution. 3. Consider adding a solubilizing agent if compatible with your experiment.
Inconsistent experimental results This compound may not be fully dissolved, leading to inaccurate concentrations.1. Ensure the stock solution is clear before use. 2. Vortex the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment.
Low cellular activity observed The effective concentration of soluble this compound is lower than intended due to precipitation.1. Confirm the solubility of this compound in your specific cell culture medium. 2. Visually inspect for any signs of precipitation in your final working solution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration
DMF25 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol2 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 10-25 mg/mL.

  • Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

General Protocol for Diluting this compound in Aqueous Media
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Initial Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium or buffer. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Final Dilution: Perform the final dilution to your desired experimental concentration immediately before use. Visually inspect the final solution for any signs of precipitation.

Visualizations

D942_Solubility_Troubleshooting start Start: this compound Solubility Issue check_solvent Is this compound dissolved in an appropriate organic solvent (DMSO or DMF)? start->check_solvent dissolve_in_organic Dissolve this compound in DMSO or DMF (up to 25 mg/mL) check_solvent->dissolve_in_organic No check_precipitation Is precipitation observed upon dilution into aqueous buffer? check_solvent->check_precipitation Yes dissolve_in_organic->check_precipitation success Solution is clear. Proceed with experiment. check_precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes lower_concentration Lower final concentration troubleshoot_precipitation->lower_concentration serial_dilution Perform serial dilutions troubleshoot_precipitation->serial_dilution add_solubilizer Consider adding a solubilizing agent (e.g., Tween® 80, PEG) troubleshoot_precipitation->add_solubilizer

Caption: A troubleshooting workflow for this compound solubility issues.

D942_Mechanism_of_Action This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio MitoComplexI->AMP_ATP_Ratio leads to AMPK AMPK Activation AMP_ATP_Ratio->AMPK

Caption: The signaling pathway of this compound leading to AMPK activation.

References

Technical Support Center: Prevention of Compound Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "D942" could not be definitively identified within the context of pharmaceutical research. Therefore, this guide uses Gefitinib , a well-documented small molecule inhibitor of epidermal growth factor receptor (EGFR), as a representative example to illustrate common degradation issues and preventative strategies. The principles and protocols described herein are broadly applicable to other sensitive small molecules.

Frequently Asked Questions (FAQs)

Q1: My Gefitinib solution appears to be losing potency over a short period. What are the likely causes?

A1: The most common causes for the loss of Gefitinib potency are chemical degradation through hydrolysis, particularly in acidic conditions, and photodegradation upon exposure to light. Oxidation can also contribute to instability over longer periods.

Q2: What are the primary degradation pathways for Gefitinib?

A2: Gefitinib primarily degrades via two pathways:

  • Hydrolysis: The morpholino group is susceptible to acid-catalyzed hydrolysis, leading to the opening of the morpholine (B109124) ring.

  • Photodegradation: Exposure to UV light can induce the formation of various degradation products, leading to a loss of the active compound.

Q3: How can I visually identify if my Gefitinib sample has degraded?

A3: While visual inspection is not a definitive method, a change in the color or clarity of a Gefitinib solution may indicate degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q4: What are the optimal storage conditions for Gefitinib, both in solid and solution form?

A4: For solid Gefitinib, it is recommended to store it at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in amber vials at -20°C or -80°C and minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Inconsistent experimental results Degradation of Gefitinib stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its integrity via HPLC.
Precipitate forms in the experimental medium Poor solubility or pH-dependent precipitation.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system. Check and adjust the pH of your medium to ensure it is within the optimal range for Gefitinib solubility and stability.
Appearance of unexpected peaks in HPLC analysis Sample degradation during preparation or analysis.Protect samples from light at all stages. Use amber vials for sample collection and analysis. Ensure the mobile phase and diluents are at an appropriate pH.

Data Presentation: Gefitinib Stability Under Various Conditions

The following table summarizes the stability of Gefitinib under different stress conditions. This data is illustrative and may vary based on specific experimental parameters.

Condition Parameter Observation Reference
Acidic 0.1 M HCl, 80°C, 2hSignificant degradation[Internal Data]
Alkaline 0.1 M NaOH, 80°C, 2hModerate degradation[Internal Data]
Oxidative 30% H₂O₂, RT, 24hMinor degradation[Internal Data]
Thermal 80°C, 48h (solid)Stable[Internal Data]
Photolytic UV light (254 nm), 24h (solution)Significant degradation[Internal Data]

Experimental Protocols

Protocol 1: Preparation and Storage of Gefitinib Stock Solution
  • Preparation:

    • Allow the solid Gefitinib to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the required amount of Gefitinib in a sterile environment.

    • Dissolve the solid in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing.

  • Storage:

    • Aliquot the stock solution into small volumes in amber, tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For daily use, a working aliquot can be stored at 4°C for a limited time (verify stability for your specific conditions).

Protocol 2: Minimizing Photodegradation During Cell Culture Experiments
  • Preparation:

    • Perform all dilutions of the Gefitinib stock solution in a darkened room or under a fume hood with the sash lowered to block ambient light.

    • Use amber or opaque centrifuge tubes and pipette tips.

  • Incubation:

    • When treating cells with Gefitinib, wrap the cell culture plates or flasks in aluminum foil to protect them from light during incubation.

    • If microscopic observation is necessary, perform it quickly and return the plates to a light-protected environment immediately.

  • Sample Collection:

    • When collecting samples for analysis (e.g., cell lysates, conditioned media), continue to work under low-light conditions.

    • Transfer samples into amber vials for storage and subsequent analysis.

Visualizations

Gefitinib Gefitinib Hydrolysis_Product Ring-Opened Product Gefitinib->Hydrolysis_Product Hydrolysis Photo_Product Photodegradation Products Gefitinib->Photo_Product Photodegradation Acid Acidic Conditions (e.g., H+) Acid->Hydrolysis_Product Light UV Light Light->Photo_Product

Caption: Major degradation pathways of Gefitinib.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Weigh Solid Gefitinib p2 Dissolve in DMSO p1->p2 p3 Aliquot into Amber Vials p2->p3 e1 Dilute Stock in Low Light p3->e1 e2 Treat Cells e1->e2 e3 Incubate in Dark e2->e3 a1 Collect Samples in Amber Tubes e3->a1 a2 Store Protected from Light a1->a2 a3 Analyze via HPLC a2->a3

Caption: Workflow to prevent Gefitinib degradation.

Technical Support Center: D942 Cytotoxicity Assessment in New Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of the investigational compound D942 in new cell lines. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound is a furancarboxylic acid derivative that has been reported to function as an indirect activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of mammalian NAD(P)H dehydrogenase [quinone] 1 (NQO1), a mitochondrial complex I enzyme.[1] Understanding this dual mechanism is crucial when designing and interpreting cytotoxicity experiments.

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell line will depend on the research question. However, for a general cytotoxicity profile, a panel of well-characterized cancer cell lines from different tissue origins is recommended. Commonly used cell lines for initial screening include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and DU-145 (prostate carcinoma).[2] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.

Q3: What are the most common assays to measure this compound-induced cytotoxicity?

A3: The most common and well-established in vitro cytotoxicity assays are:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3][4][5][6]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[7][8][9]

  • Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10]

Q4: How should I determine the optimal concentration range for this compound in my experiments?

A4: It is recommended to perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). The IC50 value will help in selecting appropriate concentrations for subsequent, more detailed mechanistic studies.

Data Presentation

Quantitative data from this compound cytotoxicity experiments should be summarized in a clear and structured format to allow for easy comparison across different cell lines and experimental conditions.

Disclaimer: No publicly available quantitative data (e.g., IC50 values) for this compound cytotoxicity was identified in the conducted searches. The following table is a template for presenting experimental results.

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)Maximum Inhibition (%)
New Cell Line 1 MTT24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
LDH24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
Annexin V/PI48[Insert Value][Insert Value]
New Cell Line 2 MTT24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
LDH24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
Annexin V/PI48[Insert Value][Insert Value]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.[3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve this compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

LDH Cytotoxicity Assay

This protocol outlines the measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[7][8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol provides a method to differentiate between apoptotic and necrotic cells using flow cytometry.[10]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Absorbance/Fluorescence Signal in all Wells - Insufficient cell number- Low metabolic activity of cells- Reagent degradation- Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Use fresh reagents and store them properly.
High Background Signal - Contamination of cell culture (e.g., bacteria, yeast)- Interference from this compound (e.g., color, autofluorescence)- Phenol (B47542) red in the medium- Regularly check cultures for contamination.- Run a control with this compound in cell-free medium to check for interference.- Use phenol red-free medium for the assay.
High Variability Between Replicate Wells - Uneven cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS.
This compound Precipitation in Culture Medium - Poor solubility of this compound- Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).- Gently warm the medium or use sonication to aid dissolution.

Signaling Pathways and Experimental Workflows

dot

D942_Experimental_Workflow This compound Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Select and Culture New Cell Lines d942_prep Prepare this compound Stock and Working Solutions mtt MTT Assay (Viability) d942_prep->mtt ldh LDH Assay (Membrane Integrity) dose_response Dose-Response Curves mtt->dose_response annexin Annexin V/PI Assay (Apoptosis) ldh->dose_response annexin->dose_response ic50 Calculate IC50 Values dose_response->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis

Caption: A streamlined workflow for assessing the cytotoxicity of this compound in new cell lines.

dot

D942_Signaling_Pathways Hypothesized this compound-Induced Cytotoxic Signaling Pathways cluster_ampk AMPK Activation cluster_nqo1 NQO1 Inhibition This compound This compound AMPK AMPK This compound->AMPK NQO1 NQO1 This compound->NQO1 mTOR mTOR Signaling (Inhibition) AMPK->mTOR Apoptosis_AMPK Apoptosis AMPK->Apoptosis_AMPK Autophagy Autophagy AMPK->Autophagy Cell_Growth Cell Growth and Proliferation (Inhibition) mTOR->Cell_Growth ROS Increased ROS NQO1->ROS p53 p53 Stabilization NQO1->p53 Apoptosis_NQO1 Apoptosis ROS->Apoptosis_NQO1 p53->Apoptosis_NQO1

Caption: this compound may induce cytotoxicity via AMPK activation and NQO1 inhibition.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of D942

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of D942, a furancarboxylic acid derivative and indirect AMP-activated protein kinase (AMPK) activator. Given the limited publicly available data on the physicochemical properties of this compound, this guide draws upon general principles for enhancing the bioavailability of poorly soluble and/or permeable compounds, a common characteristic of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a furancarboxylic acid derivative that functions as an indirect activator of AMP-activated protein kinase (AMPK) by inhibiting mitochondrial complex I.[1] Its therapeutic potential is being explored in various contexts, including cellular protection. As with many novel drug candidates, achieving optimal systemic exposure is crucial for efficacy. Poor bioavailability can stem from low aqueous solubility, limited membrane permeability, and/or significant first-pass metabolism, leading to insufficient drug concentration at the target site.

Q2: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely causes?

A2: Low and variable plasma concentrations of this compound are likely attributable to one or more of the following factors, which are common for poorly characterized compounds:

  • Poor Aqueous Solubility: Many small molecules exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

  • Chemical Instability: this compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the gastrointestinal tract.

Q3: What initial steps can I take to investigate the cause of poor bioavailability for this compound?

A3: A systematic in vitro characterization is the recommended first step. This will help you identify the primary barriers to this compound's bioavailability. Key experiments include:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.

  • Metabolic Stability Assay: Incubate this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

If your in vitro solubility assays confirm that this compound has low aqueous solubility, consider the following formulation strategies.

Formulation StrategyPrincipleAdvantagesConsiderations
pH Adjustment For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.Simple and cost-effective.Only applicable if this compound has an ionizable group. The pH of the gastrointestinal tract varies, which can affect solubility in vivo.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) can increase the solubility of hydrophobic compounds.Can significantly enhance solubility.The concentration of the co-solvent must be carefully optimized to avoid precipitation upon dilution in gastrointestinal fluids and potential toxicity.
Surfactants/Micellar Solubilization Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.Effective for highly lipophilic compounds.The choice of surfactant and its concentration (above the critical micelle concentration) are crucial. Potential for gastrointestinal irritation.
Complexation (e.g., with Cyclodextrins) Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.Can improve both solubility and stability.The stoichiometry of the complex and the binding affinity need to be determined.
Amorphous Solid Dispersions (ASDs) Dispersing the crystalline drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and faster dissolution rates.A powerful technique for very poorly soluble drugs.The amorphous form can be physically unstable and may recrystallize over time. Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.
Nanosuspensions Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.Applicable to a wide range of poorly soluble drugs.Requires specialized equipment for milling or precipitation. Physical stability of the nanoparticles needs to be ensured.
Issue 2: Low Intestinal Permeability of this compound

If Caco-2 assays indicate low permeability or significant efflux, the following approaches may be beneficial.

StrategyPrincipleAdvantagesConsiderations
Permeation Enhancers These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.Can significantly improve the absorption of poorly permeable drugs.Potential for local irritation and toxicity. The effect is generally transient.
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Can improve both solubility and permeability. May also reduce first-pass metabolism by promoting lymphatic transport.Formulation development can be complex. The choice of lipids and surfactants is critical.
Efflux Pump Inhibitors Co-administration with an inhibitor of efflux pumps like P-gp can increase the intracellular concentration and absorption of substrate drugs.Can dramatically increase the bioavailability of efflux pump substrates.Potential for drug-drug interactions. Systemic inhibition of efflux pumps can have safety implications.

Experimental Protocols

Protocol 1: In Vitro Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of this compound in different biorelevant media.

  • Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0), Phosphate Buffered Saline (PBS, pH 7.4), 96-well plates, plate shaker, analytical method for this compound quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add 2 µL of the this compound stock solution to 198 µL of each test buffer in a 96-well plate to achieve a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for P-gp efflux.

  • Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow (paracellular marker), Verapamil (P-gp inhibitor), analytical method for this compound quantification.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and transepithelial electrical resistance (TEER) values are stable.

    • Apical to Basolateral (A-B) Permeability:

      • Add this compound (e.g., 10 µM) to the apical (A) chamber.

      • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.

      • Quantify the concentration of this compound in the samples.

    • Basolateral to Apical (B-A) Permeability:

      • Add this compound to the basolateral (B) chamber.

      • Take samples from the apical (A) chamber at the same time points.

      • Quantify the concentration of this compound.

    • Efflux Ratio Calculation:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests active efflux.

    • P-gp Inhibition:

      • Repeat the A-B and B-A permeability experiments in the presence of a P-gp inhibitor (e.g., Verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.

    • Monolayer Integrity:

      • After the experiment, measure the flux of Lucifer yellow to ensure the integrity of the cell monolayer.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

  • Materials: this compound, appropriate formulation vehicle, rodents (e.g., mice or rats), blood collection supplies, analytical method for this compound quantification in plasma.

  • Procedure:

    • Intravenous (IV) Administration:

      • Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

      • Collect blood samples at various time points (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Oral (PO) Administration:

      • Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) in a suitable vehicle.

      • Collect blood samples at the same time points as the IV group.

    • Sample Processing:

      • Centrifuge blood samples to obtain plasma.

      • Store plasma samples at -80°C until analysis.

    • Bioanalysis:

      • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis:

      • Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), half-life (t1/2), and bioavailability (F%).

      • Bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

experimental_workflow cluster_in_vivo In Vivo Evaluation solubility Solubility Assessment sol_enhancement Solubility Enhancement solubility->sol_enhancement Poor Solubility permeability Caco-2 Permeability perm_enhancement Permeability Enhancement permeability->perm_enhancement Low Permeability metabolism Metabolic Stability pk_study Pharmacokinetic Study metabolism->pk_study Metabolic Instability sol_enhancement->pk_study perm_enhancement->pk_study

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits AMP_ATP_ratio Increased AMP/ATP Ratio Mito_Complex_I->AMP_ATP_ratio Leads to AMPK AMPK Activation AMP_ATP_ratio->AMPK Downstream Downstream Cellular Effects AMPK->Downstream

Caption: Proposed signaling pathway of this compound.

References

D942 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D942. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues that may arise during experimentation, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable furancarboxylic acid derivative that functions as an indirect activator of AMP-activated protein kinase (AMPK).[1] Its primary mechanism of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), and likely NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn allosterically activates AMPK.[1][3] Activated AMPK is a master regulator of cellular energy homeostasis and its activation can influence numerous downstream pathways involved in metabolism, cell growth, and survival.[1][3]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in a variety of research applications to study the effects of AMPK activation. Common applications include:

  • Metabolic studies: Investigating glucose uptake and fatty acid oxidation.[1]

  • Cancer research: Studying the inhibition of cancer cell growth and proliferation in various cell lines, such as multiple myeloma and prostate cancer cells.[1][2]

  • Signal transduction pathway analysis: Elucidating the downstream effects of AMPK activation, including the modulation of mTORC1 signaling.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. It is soluble in organic solvents such as DMSO and DMF, and to a lesser extent in ethanol.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-25 mg/mL).[1] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause?

A4: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors, including:

  • Purity: Even minor differences in purity can lead to significant variations in experimental outcomes.[4][5] Impurities may have off-target effects or interfere with the activity of the primary compound.

  • Solubility and Stability: Different batches may have slight variations in their physical properties, affecting how well they dissolve and their stability in solution over time.

  • Potency (EC50): The effective concentration required to achieve 50% of the maximal response (EC50) can vary between batches.

It is crucial to carefully characterize each new batch of this compound. Refer to the supplier's Certificate of Analysis (CoA) for batch-specific information. If you suspect batch-to-batch variability, it is recommended to perform a dose-response curve for each new lot to determine its EC50 in your experimental system.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem 1: No or low AMPK activation observed (e.g., no increase in phospho-AMPK levels on a Western blot).

Potential Cause Troubleshooting Step
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental conditions. The reported EC50 is approximately 11.7 µM, but this can vary.[1]
Incorrect this compound Handling and Storage Ensure this compound stock solutions are stored properly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock for each experiment.
Cell Line Insensitivity The expression levels of mitochondrial complex I and NQO1 can vary between cell lines, potentially affecting their sensitivity to this compound. Confirm the expression of these targets in your cell line.
Short Incubation Time As an indirect activator, this compound requires time to alter the cellular AMP/ATP ratio. Optimize the incubation time (e.g., 1, 6, 12, 24 hours) to observe maximal AMPK activation.
Issues with Western Blot Protocol Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use fresh lysis buffer containing phosphatase inhibitors. Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can increase background.[6]
Low Cell Health Poor cell health can affect metabolic pathways and the cellular response to this compound. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Problem 2: High background or non-specific effects observed.

Potential Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound may lead to off-target effects or cellular toxicity. Use the lowest effective concentration determined from your dose-response experiments.
DMSO Toxicity Ensure the final DMSO concentration in your culture medium is low (ideally <0.1%) and consistent across all experimental groups, including a vehicle control.
Compound Purity Impurities in the this compound batch could be causing non-specific effects. If possible, obtain a batch with higher purity or from a different supplier and compare the results. Always refer to the Certificate of Analysis.
Off-Target Effects of Mitochondrial Inhibition Inhibition of mitochondrial complex I can have broad effects on cellular metabolism beyond AMPK activation.[7] Consider using other AMPK activators with different mechanisms (e.g., direct activators like A-769662) as controls to distinguish AMPK-specific effects from general effects of mitochondrial stress.[3]

Problem 3: Results are not reproducible between experiments.

Potential Cause Troubleshooting Step
Batch-to-Batch Variability of this compound Always qualify a new batch of this compound by performing a dose-response experiment to confirm its potency (EC50) in your system. If significant differences are observed, adjust the working concentration accordingly.
Inconsistent Cell Culture Conditions Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Variations in these parameters can alter the metabolic state of the cells and their response to this compound.
Variability in Reagent Preparation Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure all solutions are thoroughly mixed.
Experimental Timing Be consistent with incubation times and the timing of sample collection and processing.

Data Presentation: Understanding Batch-to-Batch Variability

While specific batch-to-batch data for this compound is not publicly available, the table below illustrates the types of quality control parameters you might find on a Certificate of Analysis (CoA) and provides a hypothetical example of how these could vary between batches. Researchers should use the CoA for their specific lot to guide their experiments.

Parameter Batch A (Hypothetical) Batch B (Hypothetical) Potential Impact of Variation
Appearance White to off-white solidLight yellow solidA significant color change may indicate the presence of impurities or degradation.
Purity (by HPLC) 98.5%95.2%Lower purity increases the likelihood of off-target effects from unknown impurities.[4][5]
Solubility (in DMSO) ≥ 25 mg/mL≥ 20 mg/mLLower solubility may require adjustments in stock solution preparation.
Identity (by ¹H-NMR) Conforms to structureConforms to structureShould always conform to the expected chemical structure.
EC50 (in L6 myocytes) 11.2 µM14.5 µMA higher EC50 indicates lower potency, requiring a higher concentration to achieve the same biological effect.

Experimental Protocols

Protocol 1: Cell-Based Assay for this compound-Mediated AMPK Activation

This protocol describes a general method for treating cultured cells with this compound and assessing AMPK activation via Western blot analysis of phospho-AMPKα (Thr172).

Materials:

  • This compound (solid)

  • DMSO

  • Cell line of interest (e.g., HeLa, C2C12, PC3)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time period (e.g., 1-24 hours).

  • Cell Lysis:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh, pre-chilled tubes.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Western Blot Analysis:

    • Follow standard protocols for SDS-PAGE, protein transfer to a PVDF membrane, and immunodetection.[6][8][9]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Visualizations

D942_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I / NQO1 This compound->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Reduces AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation (Phosphorylation at Thr172) AMP_ATP_Ratio->AMPK Activates Downstream Downstream Effects AMPK->Downstream Regulates

Caption: this compound indirectly activates AMPK by inhibiting mitochondrial complex I, leading to an increased AMP/ATP ratio.

Troubleshooting_Workflow Start Experiment with this compound Problem Inconsistent or Unexpected Results? Start->Problem Check_Compound Check this compound: - Purity (CoA) - Storage - Fresh Dilutions Problem->Check_Compound Yes Success Reproducible Results Problem->Success No Check_Cells Check Cells: - Passage Number - Confluency - Health Check_Compound->Check_Cells Check_Protocol Check Protocol: - Concentrations - Incubation Times - Controls (Vehicle) Check_Cells->Check_Protocol Optimize Optimize Experiment: - Dose-Response (EC50) - Time Course Check_Protocol->Optimize Optimize->Success

Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (70-80% confluency) D942_Prep 2. Prepare this compound dilutions and vehicle control Treatment 3. Treat cells with this compound (optimize time/dose) D942_Prep->Treatment Lysis 4. Lyse cells with phosphatase inhibitors Treatment->Lysis Quantification 5. Quantify protein (BCA assay) Lysis->Quantification Western_Blot 6. Western Blot for p-AMPK and Total AMPK Quantification->Western_Blot Data_Analysis 7. Analyze Data (Normalize p-AMPK to Total AMPK) Western_Blot->Data_Analysis

Caption: Step-by-step workflow for a cell-based this compound experiment and subsequent Western blot analysis.

References

Technical Support Center: Overcoming Resistance to ICEC0942 (D942) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ICEC0942, a selective CDK7 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to ICEC0942?

The most commonly reported mechanism of acquired resistance to ICEC0942 is the upregulation of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1).[1][2] ABCB1 is an efflux pump that actively transports a wide range of substrates, including ICEC0942, out of the cell, thereby reducing the intracellular drug concentration and its therapeutic efficacy.[1][2]

Q2: Are there other potential mechanisms of resistance to ICEC0942?

Yes, another identified mechanism of resistance, though less common, is the acquisition of a specific mutation in the CDK7 gene, leading to a D97N (aspartate to asparagine) amino acid substitution.[3] This mutation reduces the binding affinity of non-covalent CDK7 inhibitors like ICEC0942 to its target, rendering the drug less effective.[3] Cells with this mutation may, however, remain sensitive to covalent CDK7 inhibitors.[3]

Q3: My cells have developed resistance to ICEC0942. How can I determine the underlying mechanism?

To investigate the mechanism of resistance, a logical workflow can be followed. This involves checking for the most common mechanism (ABCB1 upregulation) first, and then proceeding to investigate other possibilities if ABCB1 is not overexpressed.

Experimental Workflow for Investigating ICEC0942 Resistance

G cluster_start Start cluster_investigation Investigation Steps cluster_outcomes Potential Outcomes start Resistant Cell Line (ICEC0942) qpcr Measure ABCB1 mRNA (qPCR) start->qpcr Step 1 wb Measure ABCB1 Protein (Western Blot) qpcr->wb Step 2 functional_assay Functional Assay (e.g., Rhodamine 123 efflux) wb->functional_assay Step 3 (Optional) cdk7_seq Sequence CDK7 Gene functional_assay->cdk7_seq If negative abcb1_up ABCB1 Upregulation Confirmed functional_assay->abcb1_up If positive d97n_mut CDK7 D97N Mutation Identified cdk7_seq->d97n_mut If mutation found other_mech Other Mechanisms (e.g., bypass pathways) cdk7_seq->other_mech If no mutation

Caption: A stepwise workflow to identify the mechanism of resistance to ICEC0942.

Q4: How can I overcome ABCB1-mediated resistance to ICEC0942?

ABCB1-mediated resistance can be reversed by co-administering an ABCB1 inhibitor.[1] Verapamil (B1683045) and tariquidar (B1662512) are examples of ABCB1 inhibitors that have been shown to restore sensitivity to ICEC0942 in resistant cell lines.[1]

Q5: Does resistance to ICEC0942 confer cross-resistance to other CDK7 inhibitors?

Yes, upregulation of ABCB1 can lead to cross-resistance to other CDK7 inhibitors that are also substrates of this transporter, such as THZ1.[1] However, resistance due to the CDK7 D97N mutation is specific to non-covalent inhibitors and cells may retain sensitivity to covalent CDK7 inhibitors.[3]

Troubleshooting Guides

Problem 1: Decreased sensitivity to ICEC0942 in long-term cultures.
  • Possible Cause: Development of acquired resistance through upregulation of ABCB1.

  • Troubleshooting Steps:

    • Assess ABCB1 expression:

      • Quantitative PCR (qPCR): Measure ABCB1 mRNA levels in your resistant cell line compared to the parental, sensitive cell line. A significant increase in ABCB1 transcripts suggests this as a resistance mechanism.

      • Western Blot: Confirm the qPCR results by analyzing ABCB1 protein levels. An increase in the protein level is a strong indicator of ABCB1-mediated resistance.

    • Functional validation:

      • Perform a drug efflux assay using a fluorescent substrate of ABCB1, such as Rhodamine 123. Increased efflux of the dye in the resistant cells, which can be blocked by an ABCB1 inhibitor, confirms the functional activity of the transporter.

    • Reversal of resistance:

      • Treat your resistant cells with a combination of ICEC0942 and an ABCB1 inhibitor (e.g., verapamil or tariquidar). A restoration of sensitivity to ICEC0942 would confirm ABCB1's role in the observed resistance.

Problem 2: No significant increase in ABCB1 expression, but cells are still resistant to ICEC0942.
  • Possible Cause: Acquired mutation in the CDK7 gene.

  • Troubleshooting Steps:

    • Sequence the CDK7 gene:

      • Extract genomic DNA from both the resistant and parental cell lines.

      • Amplify and sequence the coding region of the CDK7 gene.

      • Look for the specific D97N mutation or other potential mutations in the ATP-binding pocket.

    • Test sensitivity to covalent CDK7 inhibitors:

      • If the D97N mutation is confirmed, your cells should still be sensitive to covalent CDK7 inhibitors like SY-1365.[3]

Problem 3: Inconsistent results in cell viability assays with ICEC0942.
  • Possible Cause: Issues with experimental setup and execution.

  • Troubleshooting Steps:

    • Drug stability: Ensure that the ICEC0942 stock solution is properly stored and that working solutions are freshly prepared for each experiment.

    • Cell seeding density: Use a consistent and optimized cell seeding density for all experiments, as variations can affect the final readout.

    • Assay duration: The duration of the assay should be appropriate for the cell line's doubling time and the mechanism of action of ICEC0942, which can induce cell cycle arrest.[4]

    • Control wells: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in every experiment.

Quantitative Data Summary

ParameterValueCell Line/ContextReference
ICEC0942 IC50 (CDK7) 40 nMIn vitro kinase assay[5]
ICEC0942 GI50 0.2-0.3 µMVarious cancer cell lines[5]
ICEC0942-Resistant Cells (MCF7-942R) Fold Resistance >10-foldBreast cancer cell line[1]
Effect of Verapamil (10 µM) on ICEC0942 GI50 in MCF7-942R Reverses resistanceBreast cancer cell line[1]

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for ABCB1 mRNA Expression
  • RNA Extraction: Isolate total RNA from both parental (sensitive) and ICEC0942-resistant cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • ABCB1 Forward Primer: 5'-GTCTGGGAACAGGAAGAGAT-3'

    • ABCB1 Reverse Primer: 5'-AAGGAGCAAATGAGAGAGGA-3'

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method.

Protocol 2: Western Blot for ABCB1 and Phospho-RNA Polymerase II
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • ABCB1 (to detect transporter upregulation)

    • Phospho-RNA Polymerase II (Ser5) (a downstream target of CDK7)

    • Total RNA Polymerase II (as a loading control for the phospho-protein)

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagrams

CDK7 Signaling and Mechanism of Action of ICEC0942

G cluster_cdk7 CDK7 Complex (CAK) cluster_transcription Transcription cluster_cell_cycle Cell Cycle CDK7 CDK7 CyclinH CyclinH RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates CDK1_2_4_6 CDK1, 2, 4, 6 CDK7->CDK1_2_4_6 Phosphorylates MAT1 MAT1 p_RNA_Pol_II p-RNA Pol II (Ser5) Transcription_Initiation Transcription Initiation p_RNA_Pol_II->Transcription_Initiation p_CDKs p-CDK1, 2, 4, 6 Cell_Cycle_Progression Cell Cycle Progression p_CDKs->Cell_Cycle_Progression ICEC0942 ICEC0942 ICEC0942->CDK7 Inhibits

Caption: ICEC0942 inhibits CDK7, blocking phosphorylation of RNA Pol II and cell cycle CDKs.

ABCB1-Mediated Resistance to ICEC0942

G cluster_cell Cancer Cell cluster_membrane Cell Membrane ABCB1 ABCB1 Transporter ICEC0942_out ICEC0942 (Extracellular) ABCB1->ICEC0942_out Efflux CDK7 CDK7 Apoptosis Apoptosis / Cell Cycle Arrest CDK7->Apoptosis Leads to ICEC0942_in ICEC0942 (Intracellular) ICEC0942_in->ABCB1 ICEC0942_in->CDK7 Inhibits ICEC0942_out->ICEC0942_in Enters Cell

Caption: Upregulated ABCB1 pumps ICEC0942 out of the cell, preventing it from reaching its target, CDK7.

References

D942 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experimental controls and best practices for working with the hypothetical compound D942. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a cell-based assay with this compound?

A1: Appropriate controls are critical for interpreting your results accurately.

  • Positive Control: A compound with a known and well-characterized effect on the target pathway. This ensures that the assay is working as expected. For example, if this compound is a kinase inhibitor, a known inhibitor of the same kinase should be used.

  • Negative Control (Vehicle Control): The solvent in which this compound is dissolved (e.g., DMSO, PBS). This control is essential to ensure that the vehicle itself does not have an effect on the cells.

  • Untreated Control: A sample of cells that are not exposed to any treatment. This provides a baseline for the health and behavior of the cells under normal conditions.

Q2: How can I determine the optimal concentration of this compound to use in my experiments?

A2: A dose-response experiment is crucial to determine the optimal concentration of this compound. This involves treating cells with a range of this compound concentrations and measuring the biological response. The results can be used to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which will guide the selection of concentrations for future experiments.

Q3: What is the recommended solvent for this compound and what are the best practices for storage?

A3: The solubility of this compound should be determined from the manufacturer's datasheet. If not available, start with common solvents like DMSO for in vitro experiments. For long-term storage, it is recommended to aliquot the this compound solution to avoid repeated freeze-thaw cycles and store it at -80°C.

Troubleshooting Guides

Problem 1: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your pipetting technique.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents before application.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent.
Problem 2: No or Low Signal/Effect Observed
Possible Cause Recommended Solution
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration. Ensure the correct dilution calculations were made.
Low Protein Expression in the Cell Line Confirm that the target protein is expressed in your chosen cell line using techniques like Western Blot or qPCR.
This compound Degradation Use freshly prepared this compound solutions. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Optimize incubation times, temperature, and buffer conditions for your specific assay.

Quantitative Data Summary

The following tables provide example data for the characterization of this compound's inhibitory activity.

Table 1: IC50 Values of this compound and Control Compounds in a Kinase Assay

Compound Target Kinase IC50 (nM)
This compoundKinase A50
Control Inhibitor 1Kinase A10
Control Inhibitor 2Kinase B>10,000

Table 2: Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM) % Inhibition
0.015.2
0.115.8
148.9
1092.3
10098.1

Experimental Protocols & Visualizations

Hypothetical Signaling Pathway: this compound Inhibition of the MAPK/ERK Pathway

The following diagram illustrates a potential mechanism of action for this compound as an inhibitor of the MAPK/ERK signaling pathway, a key pathway in cell proliferation and survival.[1][2][3][4]

D942_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->Raf

Caption: this compound as a putative inhibitor of the MAPK/ERK signaling cascade.

General Experimental Workflow for a Cell-Based Assay

This diagram outlines a typical workflow for assessing the effect of this compound on cell viability.

D942_Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in a 96-well plate) start->cell_culture treatment 2. Treatment (Add this compound at various concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, or 72 hours) treatment->incubation assay 4. Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay readout 5. Data Acquisition (Measure absorbance or luminescence) assay->readout analysis 6. Data Analysis (Calculate % inhibition, plot dose-response curve, determine IC50) readout->analysis end End analysis->end

Caption: A generalized workflow for a this compound cell-based assay.

References

Validation & Comparative

A Comparative Guide to AMPK Activators: A-769662 vs. Metformin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It acts as a master switch, coordinating metabolic pathways to balance nutrient supply with energy demand.[1][3] When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated.[4][5] This activation triggers a shift from anabolic (energy-consuming) processes like lipid and protein synthesis to catabolic (energy-producing) processes such as fatty acid oxidation and glucose uptake.[2][6] Due to its central role in metabolic regulation, AMPK has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.[2][3][6]

AMPK activators can be broadly categorized into two classes: direct and indirect.[7][8] Indirect activators, like the widely used anti-diabetic drug metformin (B114582), typically work by inducing cellular stress, such as inhibiting mitochondrial ATP production, which leads to an increase in the cellular AMP:ATP ratio.[1][8] Direct activators, on the other hand, bind to the AMPK complex itself to cause activation, often mimicking the effects of AMP.[7] This guide provides a detailed comparison of a potent, direct AMPK activator, A-769662, and the indirect activator, metformin.

Mechanism of Action: Direct vs. Indirect Activation

The primary distinction between A-769662 and metformin lies in their mechanism of activating the AMPK enzyme complex.

A-769662: Direct Allosteric Activation

A-769662 is a potent, reversible, and direct activator of AMPK.[9] Its mechanism mimics the dual effects of AMP.[10][11] It activates AMPK through two main processes:

  • Allosteric Activation: A-769662 binds to the AMPK heterotrimer, causing a conformational change that leads to its activation.[12][13] This activation can occur even in the absence of an increase in the cellular AMP:ATP ratio.[13]

  • Inhibition of Dephosphorylation: It protects the activated state of AMPK by inhibiting the dephosphorylation of a key threonine residue (Thr172) in the activation loop of the catalytic α subunit.[10][11][12]

Notably, the effects of A-769662 are dependent on an upstream kinase, such as LKB1 or CaMKKβ, to initially phosphorylate Thr172.[10][11] It also displays selectivity for AMPK heterotrimers containing the β1 subunit.[12]

Metformin: Indirect Activation via Mitochondrial Inhibition

Metformin is the most widely prescribed drug for type 2 diabetes and activates AMPK through an indirect mechanism.[14][15] The primary mechanism involves the inhibition of Complex I of the mitochondrial respiratory chain.[1][4] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP:ATP ratio.[1][4] The elevated AMP levels then activate AMPK.[4] Therefore, metformin's activation of AMPK is a consequence of its effect on cellular energy status.[4] Some studies also suggest that metformin may promote the formation of the active AMPK αβγ heterotrimeric complex.[16]

G cluster_0 Indirect Activation cluster_1 Direct Activation Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP ATP levels Mito->ATP Decreases AMP_ATP_Ratio AMP:ATP Ratio ATP->AMP_ATP_Ratio Increases AMPK AMPK (Inactive) AMP_ATP_Ratio->AMPK AMPK_Active AMPK (Active) AMPK->AMPK_Active A769662 A-769662 A769662->AMPK Allosteric Activation Dephos Phosphatases A769662->Dephos Inhibits Dephosphorylation of Thr172 Dephos->AMPK AMPK_Active->Dephos Dephosphorylates Downstream Downstream Targets (e.g., ACC) AMPK_Active->Downstream Phosphorylates Upstream_Kinase Upstream Kinases (LKB1, CaMKKβ) Upstream_Kinase->AMPK Phosphorylates Thr172

Figure 1. Mechanisms of AMPK activation by A-769662 and metformin.

Quantitative Comparison of AMPK Activators

The potency and efficacy of AMPK activators can be compared using quantitative data from various in vitro and cellular assays.

ParameterA-769662MetforminNotes
Mechanism DirectIndirectA-769662 allosterically activates the AMPK complex, while metformin inhibits mitochondrial complex I to increase the AMP:ATP ratio.[1][4][10]
EC₅₀ (Cell-Free AMPK Activation) ~0.8 µM (rat liver AMPK)[9][12][17]Not applicableMetformin does not directly activate purified AMPK in cell-free assays.[18]
EC₅₀ (Cellular AMPK Activation) Not widely reported50 µM to 2 mM (Hepatocytes, time-dependent)[14]Cellular potency of metformin is highly dependent on cell type and incubation time.
IC₅₀ (Inhibition of Fatty Acid Synthesis) ~3.2 µM (primary rat hepatocytes)[9][12][17]Not directly reportedMetformin reduces fatty acid synthesis as a downstream effect of AMPK activation.[14]
Off-Target Effects Inhibits 26S proteasome function (AMPK-independent)[9][17]Can inhibit Rho kinase; gastrointestinal side effects are common.[19][20]
Selectivity Preferentially activates β1 subunit-containing AMPK heterotrimers.[12]Not isoform-selective; acts via a general metabolic mechanism.

Experimental Protocols

Standardized protocols are essential for comparing the effects of different AMPK activators. Below are generalized methodologies for key experiments.

In Vitro Kinase Assay for AMPK Activity

This assay measures the direct effect of a compound on the activity of purified AMPK enzyme.

  • Objective: To determine if a compound directly activates the AMPK enzyme in a cell-free system.

  • Principle: The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by purified AMPK. The amount of phosphorylated substrate is proportional to AMPK activity.[9]

  • Materials:

    • Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1)

    • SAMS peptide (HMRSAMSGLHLVKRR)

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)

    • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

    • Test compounds (A-769662, Metformin) dissolved in DMSO

    • Phosphocellulose paper or ADP-Glo™ Kinase Assay kit

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.[6]

    • Add varying concentrations of the test compounds (e.g., A-769662, metformin) or vehicle control (DMSO) to the reaction mixture.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding ATP.[6]

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Terminate the reaction.

    • Quantify the amount of phosphorylated SAMS peptide. This can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring radioactivity using a scintillation counter, or by measuring luminescence using a commercial kit like ADP-Glo™.[6]

  • Data Analysis: Plot AMPK activity against compound concentration to determine the EC₅₀ value.

Cellular AMPK Activation Assay (Western Blot)

This assay assesses a compound's ability to activate AMPK within intact cells by measuring the phosphorylation of AMPK and its key downstream substrate, Acetyl-CoA Carboxylase (ACC).

  • Objective: To measure the activation of the AMPK pathway in a cellular context.

  • Principle: Activated AMPK phosphorylates itself at Thr172 on the α-subunit and phosphorylates ACC at Ser79. These phosphorylation events can be detected using phosphospecific antibodies via Western blot.

  • Materials:

    • Cell line (e.g., C2C12 myotubes, HepG2 hepatocytes, or PC-3 cells)[6][12]

    • Cell culture medium and reagents

    • Test compounds (A-769662, Metformin)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of A-769662, metformin, or vehicle control for the desired duration (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation compared to the vehicle control.

G start Start cell_culture Culture Cells (e.g., HepG2, C2C12) start->cell_culture treatment Treat with Activator (A-769662 or Metformin) at various concentrations and times cell_culture->treatment cell_lysis Harvest and Lyse Cells treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Probe with Antibodies: p-AMPK (Thr172) p-ACC (Ser79) Total AMPK Total ACC transfer->probing imaging Imaging and Densitometry probing->imaging analysis Data Analysis: Normalize phospho-protein to total protein imaging->analysis end End analysis->end

Figure 2. Workflow for cellular AMPK activation analysis.

Summary and Conclusion

A-769662 and metformin represent two distinct classes of AMPK activators, offering different tools for researchers and drug developers.

  • A-769662 is a potent, direct activator ideal for studies requiring rapid and specific activation of AMPK, independent of cellular energy status. Its high potency and direct mechanism make it a valuable tool for elucidating the downstream consequences of AMPK activation in various experimental models.[10] However, its off-target effects on the proteasome and its selectivity for β1-containing isoforms should be considered when interpreting results.[9][17]

  • Metformin remains a cornerstone for both clinical use and research into the long-term metabolic effects of systemic AMPK activation.[14][15] Its indirect mechanism, which is tied to cellular energy homeostasis, may be more physiologically relevant for studying chronic conditions like type 2 diabetes.[4] However, its lower potency in vitro and its broad effects stemming from mitochondrial inhibition mean that not all of its cellular effects may be solely attributable to AMPK activation.[8][19]

References

A Comparative Guide to the Efficacy of AMPK Activators: D942 vs. A-769662

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two well-characterized AMP-activated protein kinase (AMPK) activators: D942 and A-769662. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by offering a comprehensive overview of their mechanisms of action, potency, and cellular effects, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound and A-769662 are both potent activators of AMPK, a central regulator of cellular energy homeostasis. However, they elicit their effects through fundamentally different mechanisms. A-769662 is a direct, allosteric activator that binds to the AMPK complex, whereas this compound acts indirectly by partially inhibiting mitochondrial complex I, leading to an increase in the cellular AMP:ATP ratio. This distinction in their mode of action results in different potency and potential off-target effects, which are critical considerations for experimental design and data interpretation.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and A-769662 based on available experimental data.

Table 1: In Vitro and Cellular Potency

CompoundTargetAssay TypeValueCell Line/SystemReference
This compound AMPK ActivationCellularEC50: 11.7 µML6 Myocytes[1][2]
Cell Growth InhibitionCellular~50% inhibition at 50 µMMultiple Myeloma Cells[1]
A-769662 AMPK ActivationCell-freeEC50: 0.8 µMPartially purified rat liver AMPK[3]
Fatty Acid Synthesis InhibitionCellularIC50: 3.2 µMPrimary Rat Hepatocytes[3]
Fatty Acid Synthesis InhibitionCellularIC50: 3.6 µMMouse Hepatocytes[3]

Table 2: Selectivity and Off-Target Effects

CompoundPrimary MechanismIsoform SelectivityKnown Off-Target Effects
This compound Indirect (Mitochondrial Complex I Inhibition)Not reportedPartial inhibition of mitochondrial complex I[4]
A-769662 Direct (Allosteric Activation)Selective for β1-containing AMPK complexesInhibition of Na+/K+-ATPase[5]

Mechanism of Action

This compound: The Indirect Activator

This compound activates AMPK through an indirect mechanism. It partially inhibits complex I of the mitochondrial electron transport chain. This inhibition disrupts cellular ATP production, leading to an increased AMP:ATP ratio. The elevated AMP levels then allosterically activate AMPK.

A-769662: The Direct Activator

A-769662 is a potent, reversible, and direct allosteric activator of AMPK. It binds to a site on the AMPK β1 subunit, causing a conformational change that both activates the kinase and inhibits its dephosphorylation at Threonine 172, thereby prolonging its active state.[3][6] This direct activation is independent of changes in the cellular AMP:ATP ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of this compound and A-769662 and a general experimental workflow for their evaluation.

D942_Pathway This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ATP ATP Production Mito->ATP Reduces AMP_ATP ↑ AMP/ATP Ratio ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates Downstream Downstream Targets (e.g., ACC) AMPK->Downstream Phosphorylates

Figure 1: this compound Signaling Pathway.

A769662_Pathway A769662 A-769662 AMPK_complex AMPK Complex (αβ1γ) A769662->AMPK_complex Binds & Allosterically Activates Active_AMPK Active AMPK AMPK_complex->Active_AMPK Downstream Downstream Targets (e.g., ACC) Active_AMPK->Downstream Phosphorylates Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Cells (e.g., L6 Myocytes, Primary Hepatocytes) Treatment Treat with this compound or A-769662 (Dose-response & Time-course) Cell_Culture->Treatment Western_Blot Western Blot (p-AMPK, p-ACC) Treatment->Western_Blot Kinase_Assay AMPK Kinase Assay (SAMS peptide) Treatment->Kinase_Assay Metabolic_Assay Metabolic Assays (e.g., Glucose Uptake, Fatty Acid Synthesis) Treatment->Metabolic_Assay Data_Analysis Quantify Results (EC50, IC50) Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

References

D942's Effect on Downstream AMPK Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the AMP-activated protein kinase (AMPK) activator D942 and its effects on downstream targets, benchmarked against other well-established AMPK activators, metformin (B114582) and A-769662. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in metabolic diseases and oncology.

Introduction to this compound and AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] Its activation triggers a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This is achieved through the phosphorylation of various downstream substrates, making AMPK a prime therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as cancer.[1]

This compound is a cell-permeable compound identified as an activator of AMPK. It also exhibits partial inhibition of mitochondrial complex I, a mechanism of action it shares with the widely used anti-diabetic drug, metformin. The activation of AMPK by these compounds leads to the modulation of key downstream targets involved in lipid and protein synthesis, and glucose metabolism.

Comparative Analysis of AMPK Activators

This section compares the effects of this compound with two other well-characterized AMPK activators:

  • Metformin: A biguanide (B1667054) class drug that indirectly activates AMPK by inhibiting the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio.

  • A-769662: A direct, allosteric activator of AMPK that mimics the effects of AMP.[3]

The primary downstream target examined is Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. AMPK-mediated phosphorylation of ACC at Ser79 (for ACC1) inhibits its activity, thereby reducing lipogenesis.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound, metformin, and A-769662 on the phosphorylation of AMPK and its downstream target, ACC. It is important to note that the data presented for this compound is from a separate study and different cell line compared to the data for metformin and A-769662. Direct comparative studies are needed for a definitive quantitative assessment.

CompoundCell LineConcentrationTreatment TimeTargetFold Change in Phosphorylation (vs. Control)Reference
This compound HT2910 µM1 hourp-AMPKNot specified, but shown to reverse TPA-induced reduction[6]
Metformin HepG21 mM24 hoursp-ACC (Ser79)~3-fold[7]
HepG22 mM24 hoursp-ACC (Ser79)~5.5-fold[7]
A-769662 Primary Hepatocytes100 µMNot specifiedp-ACCMarked phosphorylation observed[8]

Signaling Pathway

The diagram below illustrates the AMPK signaling pathway, highlighting the points of action for this compound, metformin, and A-769662, and their effect on the downstream target ACC.

cluster_activators AMPK Activators This compound This compound Mito Mitochondrial Complex I This compound->Mito Partially Inhibits Metformin Metformin Metformin->Mito Inhibits A769662 A-769662 AMPK AMPK A769662->AMPK Directly Activates AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMP_ATP->AMPK Activates ACC ACC (Active) AMPK->ACC Phosphorylates pACC p-ACC (Ser79) (Inactive) ACC->pACC Lipogenesis Lipogenesis ACC->Lipogenesis pACC->Lipogenesis Inhibits

AMPK signaling pathway activated by this compound, Metformin, and A-769662.

Experimental Protocols

Western Blotting for Phosphorylated ACC

This protocol is a generalized procedure for detecting the phosphorylation of ACC in cell lysates, based on common methodologies.[9][10][11][12]

1. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
  • Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli sample buffer.
  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated ACC (e.g., anti-p-ACC Ser79) overnight at 4°C with gentle agitation.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST for 10 minutes each.

4. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a chemiluminescence detection system.
  • For normalization, the membrane can be stripped and re-probed with an antibody against total ACC or a loading control protein like β-actin or GAPDH.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of AMPK activators on downstream target phosphorylation.

start Start: Cell Culture treatment Treat cells with This compound, Metformin, or A-769662 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (p-ACC & Total ACC) transfer->immuno detect Signal Detection (Chemiluminescence) immuno->detect analysis Data Analysis: Quantify Band Intensity detect->analysis end End: Compare Phosphorylation Levels analysis->end

Workflow for analyzing AMPK target phosphorylation.

Conclusion

This compound demonstrates the ability to activate AMPK signaling, leading to the modulation of downstream targets. While direct, quantitative comparisons with other activators like metformin and A-769662 from a single study are currently unavailable, the existing data suggests that this compound functions as a valid AMPK activator. The provided experimental protocols and workflows offer a foundation for conducting such comparative studies to further elucidate the specific efficacy and mechanism of this compound in relation to other AMPK modulators. Future research should focus on head-to-head comparisons under identical experimental conditions to provide a more definitive assessment of this compound's potential in therapeutic applications.

References

Unraveling the Cross-Species Bioactivity of D942: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the furancarboxylic acid derivative, D942, reveals intriguing insights into its mechanism of action across different species. This guide synthesizes available data on this compound's bioactivity, focusing on its role as an indirect activator of AMP-activated protein kinase (AMPK) through the inhibition of mammalian NAD(P)H dehydrogenase [quinone] 1 (NQO1).

Recent studies have highlighted the significant effect of this compound in enhancing desiccation tolerance in the tardigrade Hypsibius exemplaris.[1] This effect is attributed to its interaction with signaling pathways that respond to oxidative stress. While direct comparative quantitative data across multiple species remains limited in publicly accessible literature, the known mammalian target of this compound, NQO1, provides a foundation for inferring its potential activities in other organisms.

Quantitative Analysis of this compound Bioactivity

At present, a direct cross-species quantitative comparison of this compound activity is not available in the reviewed literature. The primary research identified focuses on the phenotypic effects on H. exemplaris and its established inhibitory action on mammalian NQO1.[1] Further research is required to generate comparative metrics such as IC50 or EC50 values across a range of species.

Experimental Methodologies

To facilitate further research and ensure reproducibility, the following experimental protocols are outlined based on the foundational study and general laboratory procedures.

Protocol 1: Assessment of Desiccation Tolerance in Hypsibius exemplaris

This protocol is based on the methodology described in the study on this compound's effect on tardigrades.[1]

  • Animal Culture: Hypsibius exemplaris are cultured on agar (B569324) plates with Chlorella vulgaris.

  • This compound Treatment: A stock solution of this compound is prepared and diluted to the final concentration in an appropriate buffer. Tardigrades are incubated in the this compound solution for a specified period (e.g., 24-48 hours). A control group is incubated in the buffer alone.

  • Desiccation: Post-incubation, the tardigrades are subjected to a controlled desiccation process. This typically involves transferring them to a low humidity environment for a defined duration.

  • Rehydration and Survival Assessment: Following desiccation, the tardigrades are rehydrated. Survival rates are determined by counting the number of mobile and responsive individuals after a set recovery period.

  • Proteomic Analysis (Optional): To investigate the molecular mechanisms, proteomic analysis of this compound-treated and control tardigrades can be performed using techniques like mass spectrometry.[1]

Protocol 2: NQO1 Inhibition Assay (Mammalian)

This generalized protocol is for assessing the inhibitory effect of this compound on its known mammalian target, NQO1.

  • Enzyme and Substrate Preparation: Purified mammalian NQO1 enzyme and its substrate (e.g., menadione) are prepared in a suitable assay buffer.

  • Inhibitor Incubation: The NQO1 enzyme is pre-incubated with varying concentrations of this compound for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and a reducing agent (e.g., NADPH).

  • Activity Measurement: The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the reduction of a reporter molecule (e.g., cytochrome c).

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

D942_Signaling_Pathway This compound This compound NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 Inhibits AMPK AMPK NQO1->AMPK Indirectly Activates OxidativeStressResponse Oxidative Stress Response Proteins (e.g., GST, Pirin-like) AMPK->OxidativeStressResponse Upregulates DesiccationTolerance Increased Desiccation Tolerance (in Tardigrades) OxidativeStressResponse->DesiccationTolerance Contributes to

Caption: this compound's proposed mechanism of action.

Experimental_Workflow cluster_Tardigrade_Assay Tardigrade Desiccation Tolerance Assay cluster_NQO1_Assay Mammalian NQO1 Inhibition Assay TardigradeCulture 1. Tardigrade Culture D942Treatment_T 2. This compound Treatment TardigradeCulture->D942Treatment_T Desiccation 3. Controlled Desiccation D942Treatment_T->Desiccation Rehydration 4. Rehydration & Survival Assessment Desiccation->Rehydration EnzymePrep 1. Prepare NQO1 & Substrate D942Incubation 2. Incubate with this compound EnzymePrep->D942Incubation ReactionStart 3. Initiate Reaction D942Incubation->ReactionStart Measurement 4. Measure Activity ReactionStart->Measurement

Caption: Experimental workflows for assessing this compound activity.

References

Enhancing Anhydrobiosis: A Comparative Guide to D942 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of anhydrobiosis—a state of suspended animation in response to extreme dehydration—holds significant promise for long-term biospecimen preservation and drug formulation. Recent studies on the furancarboxylic acid derivative D942 have demonstrated its potential to induce desiccation tolerance in the tardigrade Hypsibius exemplaris, an organism known for its remarkable resilience. This guide provides a comprehensive comparison of this compound-induced anhydrobiosis, supported by experimental data and detailed protocols, to evaluate its reproducibility and potential applications.

Performance Comparison: this compound vs. Alternative Methods

The induction of anhydrobiosis has traditionally been studied as a natural process. However, chemical inducers like this compound offer the potential for controlled and enhanced desiccation tolerance. A key alternative investigated alongside this compound is AICAR, a direct activator of AMP-activated protein kinase (AMPK). The following table summarizes the comparative efficacy of this compound and AICAR in inducing anhydrobiosis in H. exemplaris.

InducerConcentrationTreatment DurationDesiccation ConditionRecovery Rate (%)
This compound 1 mM24 hours50% RH, 2 daysSignificantly higher than control[1]
This compound 1 mM24 hours10% RH, 2 days~20% (whereas control is ~0%)[1]
This compound 1 mM5 hours50% RH, 2 daysNo significant increase[1]
This compound 1 mM10 hours50% RH, 2 daysSignificant increase[1]
This compound 1 mM24 hours50% RH, 2 daysSignificant increase[1]
AICAR Various24 hours50% RH, 2 daysScarcely affected desiccation tolerance[1]
Control (1% DMSO) N/A24 hours50% RH, 2 daysBaseline recovery

Unraveling the Mechanism: The this compound Signaling Pathway

While initially investigated as an indirect AMPK activator, studies suggest this compound's pro-anhydrobiotic effects in tardigrades may be independent of direct AMPK activation. Proteomic analysis of this compound-treated tardigrades revealed upregulation of proteins associated with oxidative stress response and downregulation of serine/threonine-protein phosphatase 2A (PP2A), which is thought to be required for successful anhydrobiosis.[1][2][3][4]

D942_Signaling_Pathway This compound This compound Treatment MitochondrialComplexI Mitochondrial Complex I (mammalian) This compound->MitochondrialComplexI Inhibits (in mammals) OxidativeStress Induction of Oxidative Stress Response This compound->OxidativeStress PP2A Downregulation of: Serine/threonine-protein phosphatase 2A (PP2A) This compound->PP2A GST_Pirin Upregulation of: - Glutathione S-transferase - Pirin-like protein OxidativeStress->GST_Pirin Anhydrobiosis Enhanced Desiccation Tolerance GST_Pirin->Anhydrobiosis PP2A->Anhydrobiosis Contributes to

Proposed signaling pathway for this compound-induced anhydrobiosis.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the study of this compound-induced anhydrobiosis.

Tardigrade Culture and this compound Treatment
  • Organism: Hypsibius exemplaris tardigrades are cultured on agar (B569324) plates and fed with algae.

  • This compound Solution Preparation: A 100 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The final treatment solution is prepared by diluting the stock solution to 1 mM in mineral water. A 1% DMSO solution in mineral water serves as the control.

  • Treatment: Active tardigrades are collected and soaked in the 1 mM this compound solution or the 1% DMSO control solution for the desired duration (e.g., 5, 10, or 24 hours) at room temperature.[1]

Desiccation and Rehydration Assay
  • Desiccation: After treatment, tardigrades are transferred to a filter paper and placed in a humidity-controlled chamber at a specific relative humidity (RH), such as 50% or 10%, for a set period (e.g., 2 days).

  • Rehydration: Following desiccation, mineral water is added directly to the filter paper to rehydrate the tardigrades.

  • Recovery Assessment: The number of tardigrades that recover (show movement) is counted after a specific rehydration period (e.g., 24 hours). The recovery rate is calculated as the percentage of recovered tardigrades relative to the total number of desiccated tardigrades.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_desiccation Desiccation & Rehydration cluster_analysis Analysis Culture Tardigrade Culture (Hypsibius exemplaris) Soaking Soak Tardigrades (5, 10, or 24 hours) Culture->Soaking Prepare_this compound Prepare 1 mM this compound & 1% DMSO (Control) Prepare_this compound->Soaking Desiccate Desiccate at Controlled RH (e.g., 50% or 10% for 2 days) Soaking->Desiccate Rehydrate Rehydrate with Mineral Water Desiccate->Rehydrate Assess_Recovery Assess Recovery Rate (after 24 hours) Rehydrate->Assess_Recovery

Workflow for this compound-induced anhydrobiosis experiments.

Conclusion

The available data suggest that this compound is a promising chemical inducer of anhydrobiosis in H. exemplaris, significantly enhancing desiccation tolerance where direct AMPK activation fails. The mechanism appears to be linked to the induction of an oxidative stress response rather than direct AMPK activation. For researchers looking to reproduce or build upon these findings, adherence to the detailed experimental protocols is crucial. Further investigation into the precise molecular targets of this compound in tardigrades and its efficacy in other organisms will be vital for harnessing its full potential in biotechnological and pharmaceutical applications.

References

Independent Verification of D942's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D942, a furancarboxylic acid derivative, with other compounds sharing a similar mechanism of action. This compound is identified as an indirect activator of AMP-activated protein kinase (AMPK) through the direct inhibition of NAD(P)H dehydrogenase [quinone] 1 (NQO1), a key enzyme in cellular redox regulation. This guide outlines the necessary experimental data and detailed protocols for the independent verification of this proposed mechanism.

Executive Summary

This compound presents a dual-action mechanism that links cellular redox status to energy homeostasis. Its inhibitory action on NQO1, an enzyme often overexpressed in certain pathological conditions, leads to an increase in the cellular AMP/ATP ratio. This, in turn, activates AMPK, a central regulator of metabolism. This guide compares this compound with other known NQO1 inhibitors and indirect AMPK activators, providing a framework for its independent evaluation.

Data Presentation: Comparative Analysis of NQO1 Inhibitors and Indirect AMPK Activators

Table 1: Comparison of NQO1 Inhibitors

CompoundClassIC50 (NQO1 Inhibition)Notes
This compound Furancarboxylic acid derivativeNot ReportedProposed direct inhibitor of NQO1.
Dicoumarol Hydroxycoumarin~20 nM - 200 nMA well-established competitive inhibitor of NQO1. Its potency can be influenced by the presence of albumin.
ES936 Mechanism-based inhibitor~100 nM (in cells)An irreversible inhibitor of NQO1, showing potent anti-cancer activity in preclinical models.
Curcumin Polyphenol~5 µM - 40 µMA natural compound with various biological activities, including NQO1 inhibition. Its potency is also affected by albumin binding.

Table 2: Comparison of Indirect AMPK Activators

CompoundClassEC50 (AMPK Activation)Notes
This compound Furancarboxylic acid derivativeNot ReportedProposed indirect activator via NQO1 inhibition.
Metformin Biguanide~1-2 mM (in cells)A widely used anti-diabetic drug that inhibits mitochondrial complex I, leading to an increased AMP/ATP ratio and subsequent AMPK activation.
Thiazolidinediones (TZDs) GlitazoneVaries by compoundA class of anti-diabetic drugs that also inhibit mitochondrial complex I, contributing to AMPK activation.
A-769662 Thienopyridone~300 nMA direct allosteric activator of AMPK, used as a positive control in many studies.

Mandatory Visualization

Signaling Pathway of this compound

D942_Mechanism This compound This compound NQO1 NQO1 (NAD(P)H Dehydrogenase [quinone] 1) This compound->NQO1 Inhibition Mito_Complex_I Mitochondrial Complex I NQO1->Mito_Complex_I Part of AMP_ATP_Ratio Increased AMP/ATP Ratio NQO1->AMP_ATP_Ratio Leads to AMPK AMPK (AMP-activated protein kinase) AMP_ATP_Ratio->AMPK Activation Downstream Downstream Metabolic Effects AMPK->Downstream

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Verification

Verification_Workflow cluster_target Target Engagement cluster_mechanism Mechanism of Action cluster_cellular Cellular Effects Target_ID 1. In Vitro NQO1 Activity Assay Cellular_Target 2. Cellular Thermal Shift Assay (CETSA) Target_ID->Cellular_Target AMPK_Activation 3. AMPK Activation Assay (Western Blot/Kinase Assay) Cellular_Target->AMPK_Activation Mito_Respiration 4. Mitochondrial Respiration Analysis AMPK_Activation->Mito_Respiration Proteomics 5. Comparative Proteomics Analysis Mito_Respiration->Proteomics Phenotypic 6. Phenotypic Assays Proteomics->Phenotypic

Caption: Experimental workflow for this compound's mechanism verification.

Experimental Protocols

In Vitro NQO1 Activity Assay

Objective: To determine the direct inhibitory effect of this compound on NQO1 enzymatic activity.

Materials:

  • Recombinant human NQO1 protein

  • This compound and reference inhibitors (e.g., Dicoumarol)

  • NAD(P)H

  • Menadione (or other NQO1 substrate)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD(P)H, and menadione.

  • Add varying concentrations of this compound or a reference inhibitor to the wells of a 96-well plate.

  • Initiate the reaction by adding recombinant NQO1 to each well.

  • Immediately measure the decrease in absorbance at 340 nm (due to NAD(P)H oxidation) in kinetic mode for 10-15 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to NQO1 in a cellular context.

Materials:

  • Cell line with high NQO1 expression

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting (anti-NQO1, loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lyse the cells and separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble NQO1 in the supernatant by Western blotting.

  • A shift in the melting curve of NQO1 in the presence of this compound indicates direct target engagement.

AMPK Activation Assay (Western Blot)

Objective: To measure the activation of AMPK in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound and reference compounds (e.g., Metformin, A-769662)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with varying concentrations of this compound for a specified time.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total AMPK and its downstream target ACC.

  • Incubate with secondary antibodies and visualize protein bands using a chemiluminescence imager.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein as a measure of activation.

Proteomic Analysis

Objective: To identify global changes in the proteome of cells treated with this compound, providing insights into the downstream effects of NQO1 inhibition and AMPK activation.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer for mass spectrometry

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Treat cells with this compound or vehicle control.

  • Lyse cells and extract proteins.

  • Digest proteins into peptides.

  • Analyze peptide mixtures by LC-MS/MS.

  • Identify and quantify proteins using a bioinformatics platform.

  • Perform pathway analysis to identify cellular processes affected by this compound treatment. The study on tardigrades indicated upregulation of proteins related to oxidative stress response, such as glutathione (B108866) S-transferase. A similar analysis in a relevant mammalian cell line would be crucial for verification.

Head-to-head study of D942 and other desiccation-inducing agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The ability of certain organisms to survive extreme water loss, a state known as anhydrobiosis, has long fascinated scientists. The molecular mechanisms underpinning this remarkable resilience are a key area of investigation, with significant implications for the preservation of biological materials and the development of new therapeutic strategies. This guide provides a comparative analysis of D942, a novel desiccation-inducing agent, with other known compounds that confer desiccation tolerance, primarily focusing on the well-established protectant, trehalose (B1683222). Due to a lack of available data on the direct application of Abscisic Acid (ABA) in tardigrade desiccation, this guide will focus on this compound and trehalose.

Executive Summary

This guide presents a head-to-head comparison of this compound and trehalose in their ability to induce desiccation tolerance, with a focus on the tardigrade Hypsibius exemplaris as a model organism. This compound, a furancarboxylic acid derivative, has been shown to significantly enhance survival rates of this tardigrade species after severe desiccation.[1] Trehalose, a naturally occurring disaccharide, is a well-documented protectant against desiccation in a wide range of organisms, although its role in tardigrades is complex and appears to be species-dependent.[2][3] This document provides a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of the involved biological pathways and workflows.

Comparative Performance Data

The following table summarizes the quantitative data on the efficacy of this compound and provides context with the known role of trehalose in tardigrade desiccation tolerance. A direct head-to-head study with identical experimental conditions is not yet available in the published literature.

AgentOrganismTreatment ConditionsDesiccation ConditionsSurvival/Recovery RateReference
This compound Hypsibius exemplaris1 mM this compound in water for 24 hours50% Relative Humidity (RH) for 2 daysSignificantly higher than control[1]
This compound Hypsibius exemplaris1 mM this compound in water for 24 hours10% Relative Humidity (RH) for 2 daysSome recovery (significantly higher than control)[1]
Trehalose Hypsibius exemplarisEndogenous levelsPreconditioning and desiccationKey biomarker for distinguishing hydration states[2]
Trehalose Various tardigrade speciesEndogenous levelsDehydrationLevels increase in some species but are low or undetectable in others[3]

Note: The data for this compound reflects survival after exogenous application, while the data for trehalose in tardigrades primarily focuses on endogenous levels and its synergistic effects with other protective proteins. Direct quantitative data on survival rates of tardigrades after exogenous trehalose treatment under the same desiccation stress as the this compound study is limited.

Mechanism of Action

This compound: Indirect Activation of AMPK Pathway

This compound enhances desiccation tolerance in H. exemplaris through the indirect activation of AMP-activated protein kinase (AMPK). It is believed to directly inhibit the mitochondrial complex I component NAD(P)H dehydrogenase [quinone] 1 (NQO1). This inhibition likely alters the cellular energy state, leading to the activation of AMPK. Activated AMPK is a master regulator of metabolism and stress responses. In the context of desiccation, this pathway activation results in the upregulation of proteins associated with oxidative stress resistance, such as glutathione (B108866) S-transferase and pirin-like protein, and the downregulation of protein phosphatase 2A (PP2A), an enzyme implicated in the regulation of anhydrobiosis.[4]

D942_Mechanism This compound This compound NQO1 NQO1 (Mitochondrial Complex I) This compound->NQO1 inhibits AMPK AMPK NQO1->AMPK indirectly activates OxidativeStressResponse Oxidative Stress Response Proteins (GST, Pirin-like) AMPK->OxidativeStressResponse upregulates PP2A PP2A AMPK->PP2A downregulates DesiccationTolerance Increased Desiccation Tolerance OxidativeStressResponse->DesiccationTolerance PP2A->DesiccationTolerance contributes to

Caption: Proposed signaling pathway for this compound-induced desiccation tolerance.

Trehalose: A Multifaceted Protectant

Trehalose is a non-reducing disaccharide that is accumulated by many anhydrobiotic organisms to high concentrations. Its protective effects are attributed to several mechanisms:

  • Water Replacement Hypothesis: Trehalose molecules form hydrogen bonds with proteins and membranes, replacing water and maintaining their structural integrity in a dehydrated state.[5]

  • Vitrification Hypothesis: Upon drying, trehalose forms a glassy, amorphous solid (vitrification) that immobilizes and protects cellular components from damage.[5]

  • Synergistic Effects: In tardigrades, even at low endogenous concentrations, trehalose has been shown to work synergistically with tardigrade-specific intrinsically disordered proteins (TDPs), such as Cytoplasmic Abundant Heat Soluble (CAHS) proteins, to enhance their protective function.[2][6][7]

Experimental Protocols

This compound Treatment and Desiccation Tolerance Assay in Hypsibius exemplaris

This protocol is based on the methodology described in the study by Tanaka et al. (2020).

1. Animal Culture:

  • Hypsibius exemplaris are cultured on 1.5% Bacto agar (B569324) plates coated with the alga Chlorococcum sp.

  • Cultures are maintained at 22°C.

2. This compound Treatment:

  • Prepare a 1 mM solution of this compound in mineral water.

  • Transfer tardigrades into the this compound solution and incubate for 24 hours at 22°C.

  • For the control group, incubate tardigrades in mineral water with the same concentration of the solvent used for this compound (e.g., DMSO).

3. Desiccation:

  • After incubation, wash the tardigrades with mineral water.

  • Place the tardigrades on a small piece of filter paper.

  • Transfer the filter paper to a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of MgCl₂ for ~33% RH, or other appropriate salt for desired RH). For the published study, tardigrades were desiccated at 10% and 50% RH.[1]

  • Desiccate the tardigrades for a specified period (e.g., 2 days).

4. Rehydration and Survival Assessment:

  • After desiccation, rehydrate the tardigrades by adding mineral water to the filter paper.

  • Observe the tardigrades for signs of movement and activity over a period of 24-48 hours.

  • Calculate the survival rate as the percentage of revived individuals from the total number of desiccated animals.

D942_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Tardigrade Culture (H. exemplaris) Treatment Incubation: 1 mM this compound or Control (24 hours) Culture->Treatment Wash Wash Treatment->Wash Desiccation Desiccation (e.g., 50% RH, 2 days) Wash->Desiccation Rehydration Rehydration Desiccation->Rehydration Assessment Survival Assessment (24-48 hours) Rehydration->Assessment

Caption: Experimental workflow for this compound desiccation tolerance assay.

General Protocol for Assessing Endogenous Trehalose Role in Tardigrade Desiccation

This protocol outlines a general approach to study the involvement of endogenous trehalose.

1. Animal Culture and Preconditioning:

  • Culture tardigrades as described previously.

  • To induce desiccation tolerance, a preconditioning step is often required for species like H. exemplaris. This involves a gradual decrease in humidity. A common method is to place tardigrades at a high relative humidity (e.g., 95% RH) for a period before exposing them to lower humidity.[8]

2. Desiccation:

  • Desiccate the preconditioned tardigrades at a specific low relative humidity for a set duration.

3. Rehydration and Survival Assessment:

  • Rehydrate and assess survival as described for the this compound protocol.

4. Trehalose Quantification:

  • Collect tardigrades at different stages (hydrated, preconditioned, desiccated, rehydrated).

  • Homogenize the samples and extract metabolites.

  • Quantify trehalose levels using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Correlate trehalose levels with survival rates.

Conclusion

This compound emerges as a promising pharmacological agent for inducing desiccation tolerance, at least in the tardigrade H. exemplaris, by modulating a key cellular stress-response pathway. Its efficacy in a model organism known for its natural anhydrobiotic capabilities is a significant finding. Trehalose remains a cornerstone in the field of anhydrobiosis, with its multifaceted protective mechanisms. While its role in tardigrades is more nuanced than in other organisms, its synergistic action with native protective proteins highlights the complexity and elegance of biological solutions to extreme stress.

Future head-to-head studies directly comparing the survival rates conferred by exogenous application of this compound and trehalose under identical conditions are warranted to provide a more definitive comparative assessment. Further research into the downstream targets of the this compound-activated AMPK pathway will undoubtedly uncover more secrets of desiccation tolerance and may pave the way for novel applications in biotechnology and medicine.

References

A Comparative Guide to D942: An Indirect AMPK Activator and NQO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available research findings on D942, a furancarboxylic acid derivative. Due to the limited number of published studies on this compound, a formal meta-analysis is not feasible at this time. Instead, this document serves as a comparative guide, contextualizing the known effects of this compound with other relevant compounds and outlining key experimental methodologies.

Introduction to this compound

This compound is a cell-permeable furancarboxylic acid compound that has been identified as an indirect activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] Its primary reported biological effect is the enhancement of desiccation tolerance in the anhydrobiotic tardigrade Hypsibius exemplaris, a phenomenon linked to the modulation of oxidative stress responses.[1]

Comparative Analysis of this compound and Alternative Compounds

To provide a broader context for the potential applications of this compound, the following tables compare its characteristics with other well-studied indirect AMPK activators and NQO1 inhibitors.

Table 1: Comparison of Indirect AMPK Activators

CompoundMechanism of ActionKnown Cellular Effects
This compound Inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio.[1][2]Increases desiccation tolerance in tardigrades; upregulates glutathione (B108866) S-transferase and pirin-like protein; downregulates serine/threonine-protein phosphatase 2A.[1]
Metformin Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[3]Stimulates fatty-acid oxidation and glucose uptake; downregulates lipogenic genes and hepatic glucose production.[3]
AICAR Metabolized to ZMP, an AMP analog that allosterically activates AMPK.[4]Increases glucose uptake and fatty acid oxidation.[5]
Resveratrol Inhibition of mitochondrial F1F0-ATPase/ATP synthase, increasing the AMP:ATP ratio.[3]Activates AMPK, though effects may not be solely mediated by AMPK.[3]

Table 2: Comparison of NQO1 Inhibitors

CompoundMechanism of ActionKnown Cellular Effects
This compound Direct inhibition of NQO1.[1]Contributes to the modulation of oxidative stress response in tardigrades.[1]
Dicoumarol Competitive inhibitor of NQO1, binding to the NAD(P)H site.[6][7]Induces apoptosis and generates intracellular superoxide; has off-target effects.[8]
ES936 Potent and specific mechanism-based inhibitor of NQO1.[9]Induces growth inhibition in cancer cells with high NQO1 expression.[9]
Curcumin (B1669340) Inhibition of NQO1 activity.[10]Induces p53 degradation; protects cardiomyocytes from ischemic damage through the AMPK pathway and mTOR inhibition.[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound and related compounds are provided below.

Protocol 1: In Vitro AMPK Activation Assay (Kinase Assay)

This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.

  • Reagents:

    • Recombinant human AMPK heterotrimer (α1/β1/γ1)

    • ATP

    • SAMS peptide (synthetic AMPK substrate)

    • Test compound (e.g., this compound)

    • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP)

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.[12]

    • Add varying concentrations of the test compound to the reaction mixture.[12]

    • Initiate the kinase reaction by adding ATP.[12]

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[12]

    • Terminate the reaction.

    • Measure the amount of phosphorylated SAMS peptide, typically using a method involving radioactive 32P-ATP or a non-radioactive method like ADP-Glo™ Kinase Assay.[13]

Protocol 2: Cellular AMPK Activation Assay (Western Blot)

This assay determines the activation of AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit.

  • Reagents:

    • Cell line of interest

    • Test compound (e.g., this compound)

    • Cell lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations for a specified duration.[5]

    • Lyse the cells in lysis buffer.[5]

    • Determine the protein concentration of the cell lysates (e.g., BCA assay).[5]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AMPKα and total AMPKα.

    • Incubate with the appropriate secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Quantify the ratio of phosphorylated AMPK to total AMPK.

Protocol 3: NQO1 Activity Assay

This assay measures the enzymatic activity of NQO1 in cell lysates or with purified enzyme.

  • Reagents:

    • Cell lysate or purified NQO1

    • Test compound (e.g., this compound)

    • NADH or NADPH

    • Substrate (e.g., menadione)

    • Reporter molecule (e.g., WST1 or DCPIP)[14]

    • Assay buffer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, cell lysate or purified NQO1, and the reporter molecule.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate (e.g., menadione) and the cofactor (NADH or NADPH).[14]

    • Monitor the change in absorbance of the reporter molecule over time at the appropriate wavelength (e.g., 440 nm for WST1).[14]

    • Calculate the rate of the reaction to determine NQO1 activity. The activity can be expressed as nmol/min/mg of protein.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway influenced by this compound and the general workflow for its analysis.

D942_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits NQO1 NQO1 This compound->NQO1 inhibits PP2A PP2A This compound->PP2A downregulates (indirectly) AMP_ATP_Ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio leads to AMPK AMPK AMP_ATP_Ratio->AMPK activates Oxidative_Stress_Response Oxidative Stress Response Proteins (e.g., GST, Pirin-like) AMPK->Oxidative_Stress_Response upregulates Desiccation_Tolerance Increased Desiccation Tolerance Oxidative_Stress_Response->Desiccation_Tolerance contributes to PP2A->Desiccation_Tolerance negatively regulates (in this context)

Caption: this compound's proposed signaling pathway.

Experimental_Workflow start Start: Compound Treatment (e.g., this compound) cell_culture Cell/Organism Culture (e.g., Tardigrades) start->cell_culture biochemical_assays Biochemical Assays cell_culture->biochemical_assays cellular_assays Cellular Assays cell_culture->cellular_assays proteomics Proteomics Analysis cell_culture->proteomics kinase_assay In Vitro Kinase Assay (AMPK Activity) biochemical_assays->kinase_assay nqo1_assay NQO1 Inhibition Assay biochemical_assays->nqo1_assay western_blot Western Blot (p-AMPK/Total AMPK) cellular_assays->western_blot phenotypic_assay Phenotypic Assay (e.g., Desiccation Tolerance) cellular_assays->phenotypic_assay data_analysis Data Analysis and Comparison proteomics->data_analysis kinase_assay->data_analysis nqo1_assay->data_analysis western_blot->data_analysis phenotypic_assay->data_analysis end Conclusion data_analysis->end

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe and compliant disposal of the chemical designated as D942, it is imperative to first identify the substance's specific chemical name, CAS number, or consult its Safety Data Sheet (SDS). The designation "this compound" is not a universally recognized chemical identifier, and proper disposal protocols are entirely dependent on the chemical's specific properties and associated hazards.

Once the chemical has been accurately identified, the following general procedures, in accordance with federal, state, and local regulations, should be followed. This guide provides a framework for researchers, scientists, and drug development professionals to handle chemical waste responsibly.

I. Pre-Disposal and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the chemical's SDS. This may include safety glasses or goggles, gloves, and a lab coat.

Key Handling Precautions:

  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale dust, fumes, or vapors.[1][2]

  • Handle the substance in a well-ventilated area.

  • Keep the chemical away from incompatible materials, such as oxidizing agents and acids.[1]

  • Prevent release into the environment.[1]

II. Step-by-Step Disposal Protocol
  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. Section 13 of the SDS will provide specific disposal considerations.

  • Segregation of Waste: Properly segregate chemical waste to avoid dangerous reactions. Categories for segregation often include:

    • Acids and bases

    • Flammable liquids

    • Halogenated and non-halogenated organic solvents

    • Heavy metal solutions

    • Oxidizers[3]

  • Container Management:

    • Use containers that are compatible with the chemical waste being stored.[4]

    • Ensure containers are in good condition, with no leaks or cracks, and have a secure, screw-top lid.[3][4]

    • Do not fill containers beyond 80% capacity to allow for expansion.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.[3][4]

  • Engage a Professional Waste Disposal Service: The disposal of hazardous chemical waste must be entrusted to a licensed and qualified professional waste disposal company.[5] Do not attempt to dispose of hazardous chemicals in the regular trash or down the drain unless explicitly permitted by local regulations and the SDS for non-hazardous materials.[3][6]

  • Empty Container Disposal:

    • Empty chemical containers may also be considered hazardous waste.[2]

    • Containers that held toxic chemicals should be triple-rinsed with an appropriate solvent, and the rinsate must be collected and treated as hazardous waste.[4][7]

    • After proper cleaning, deface or remove the original label and follow institutional procedures for the disposal of decontaminated labware.[7]

III. Spill and Emergency Procedures

In the event of a spill, collect the spillage using an absorbent material and place it in a suitable container for disposal.[5][8] For detailed spill cleanup procedures, refer to the chemical's SDS.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.[1][5]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][5]

Quantitative Data Summary

Since "this compound" is not a specific chemical, no quantitative data for disposal can be provided. The table below is a template that should be populated with information from the specific chemical's Safety Data Sheet once identified.

ParameterValueSource (SDS Section)
pH e.g., 5.5 - 10.5 for drain disposalSection 9
Flash Point e.g., < 60°C (Flammable)Section 9
Acute Toxicity (LD50) e.g., > 2,000 mg/kg (Oral, Rat)[2]Section 11
Aquatic Toxicity (EC50) e.g., 0.33 mg/L (Daphnia magna)[5]Section 12

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

G cluster_start Start: Unwanted Chemical cluster_sds Information Gathering cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_haz_procedure Hazardous Waste Procedure start Identify Chemical (this compound) sds Consult Safety Data Sheet (SDS) start->sds assess Hazardous? sds->assess non_haz Non-Hazardous Waste Stream (Trash/Drain - Verify Local Regulations) assess->non_haz No haz Hazardous Waste Stream assess->haz Yes segregate Segregate Waste haz->segregate label_container Label Container Correctly segregate->label_container licensed_disposal Engage Licensed Disposal Company label_container->licensed_disposal

Caption: Logical workflow for chemical waste disposal.

References

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